molecular formula C17H18O3 B1662407 cis-Trismethoxy resveratrol CAS No. 94608-23-8

cis-Trismethoxy resveratrol

Cat. No.: B1662407
CAS No.: 94608-23-8
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-PLNGDYQASA-N
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Description

Resveratrol is a potent antioxidant found in grapes and red wine that also has anti-proliferative, anti-neoplastic and anti-angiogenic activities. In addition, resveratrol activates sirtuins1 and, in yeast, extends lifespan. cis-trismethoxy Resveratrol is a potent anti-mitotic drug that is 100-fold more active than resveratrol at inhibiting the growth of human colon cancer Caco-2 cells. It inhibits tubulin polymerization in a dose-dependent manner (IC50 = 4 μM) and inhibits enzymes involved in the synthesis of the polyamines, putrescine, and spermidine. trans-trismethoxy Resveratrol has superior pharmacokinetic characteristics when compared with resveratrol, including greater plasma exposure, longer elimination half-life, and lower clearance.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306933
Record name (Z)-3,5,4′-Trimethoxystilbene
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Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94608-23-8
Record name (Z)-3,5,4′-Trimethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94608-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-3,5,4′-Trimethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of cis-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-3,4',5-trimethoxystilbene, a methoxylated derivative of resveratrol (B1683913). The document details synthetic methodologies, with a focus on the Wittig reaction for achieving cis-selectivity, and outlines purification techniques for isolating the desired isomer. A complete characterization of the compound is presented, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) data. Furthermore, this guide elucidates the primary mechanism of action of cis-trismethoxy resveratrol as a potent anti-mitotic agent through the inhibition of tubulin polymerization, a critical pathway in cell division. Detailed experimental protocols and structured data tables are provided to facilitate replication and further investigation by researchers in the fields of medicinal chemistry and drug development.

Introduction

cis-3,4',5-Trimethoxystilbene, also known as this compound, is a synthetic analog of resveratrol, a naturally occurring polyphenol with a wide range of biological activities. The methylation of the hydroxyl groups of resveratrol to form this compound has been shown to enhance its cytotoxic and anti-proliferative effects, making it a compound of significant interest for cancer research.[1] Its primary mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] This guide offers a detailed technical overview of the synthesis, purification, and characterization of this promising anti-mitotic agent.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Wittig reaction, which allows for the formation of the characteristic stilbene (B7821643) double bond.[3] While the Wittig reaction can produce a mixture of cis (Z) and trans (E) isomers, specific reaction conditions can be employed to favor the formation of the desired cis-isomer.[4]

Synthetic Workflow

The overall synthetic workflow for this compound via the Wittig reaction involves two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with an aldehyde.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3,5-Dimethoxybenzyl_alcohol 3,5-Dimethoxybenzyl alcohol 3,5-Dimethoxybenzyl_bromide 3,5-Dimethoxybenzyl bromide 3,5-Dimethoxybenzyl_alcohol->3,5-Dimethoxybenzyl_bromide PBr3 Phosphonium_salt 3,5-Dimethoxybenzyl triphenylphosphonium bromide 3,5-Dimethoxybenzyl_bromide->Phosphonium_salt + Triphenylphosphine (B44618) Triphenylphosphine Triphenylphosphine Ylide Phosphonium Ylide Phosphonium_salt->Ylide + Strong Base Base Strong Base (e.g., n-BuLi) Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction 4-Methoxybenzaldehyde (B44291) 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Wittig_Reaction Isomer_Mixture Mixture of cis- and trans-Trismethoxy Resveratrol Wittig_Reaction->Isomer_Mixture Purification Purification (Chromatography) Isomer_Mixture->Purification cis_Product This compound Purification->cis_Product

Caption: Synthetic workflow for this compound via the Wittig reaction.

Experimental Protocol: Wittig Reaction

This protocol is adapted from generalized procedures for stilbene synthesis.[5][6]

Step 1: Preparation of 3,5-Dimethoxybenzyltriphenylphosphonium bromide

  • To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (B28343) (5 mL/mmol), add triphenylphosphine (1.05 eq).

  • Reflux the mixture under a nitrogen atmosphere for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Filter the solid, wash with cold toluene, and dry under vacuum to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

Step 2: Synthesis of this compound

  • Suspend the 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL/mmol) under a nitrogen atmosphere.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

Purification

The separation of the cis and trans isomers can be achieved by column chromatography on silica (B1680970) gel.[5]

Protocol: Column Chromatography

  • Prepare a slurry of silica gel in a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).

  • Load the crude product onto the column.

  • Elute the column with the hexane/ethyl acetate mixture. The trans-isomer, being less polar, will typically elute first, followed by the cis-isomer.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure cis-isomer.

  • Evaporate the solvent under reduced pressure to yield pure this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₇H₁₈O₃[3]
Molecular Weight 270.32 g/mol [3]
Appearance Solid[7]
Melting Point 55-57 °C[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following data were obtained in CDCl₃.[5]

¹H NMR δ (ppm)MultiplicityJ (Hz)Assignment
3.71s6H, 2 x OCH₃ (on 3,5-dimethoxy ring)
3.81s3H, OCH₃ (on 4-methoxy ring)
6.36t51H, H-4
6.47-6.50m3H, H-2, H-6, vinyl H
6.57d101H, vinyl H
6.81d102H, H-3', H-5'
7.26d102H, H-2', H-6'
¹³C NMR δ (ppm)Assignment
55.23C, OCH₃
99.6C-4
106.62C, C-2, C-6
113.52C, C-3', C-5'
128.7C-vinyl
129.5C-vinyl
130.2C-1'
130.32C, C-2', C-6'
139.5C-1
158.7C-4'
160.52C, C-3, C-5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique ParameterValueReference
LC-MS [M+H]⁺271.136 m/z[5]

Fragmentation Pattern: The fragmentation of stilbene derivatives often involves cleavage at the ethylene (B1197577) bridge and within the methoxy (B1213986) groups. Common losses include CH₃ (15 Da), OCH₃ (31 Da), and C₆H₅ (77 Da) fragments.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 285 nm and 306 nm.[10]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its potent anti-mitotic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2]

Signaling Pathway

Tubulin_Inhibition cluster_pathway Mechanism of Tubulin Polymerization Inhibition cis_TMS This compound Binding Binds to Colchicine- Binding Site on β-Tubulin cis_TMS->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Binding->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Spindle_Defects Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Spindle_Defects->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by this compound.

This compound binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to defects in the mitotic spindle, which is crucial for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2] The IC₅₀ value for the inhibition of tubulin polymerization by this compound has been reported to be approximately 4 µM.[6]

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The Wittig reaction remains a primary synthetic route, and careful control of reaction conditions and subsequent purification are critical for obtaining the desired cis-isomer. The comprehensive characterization data presented, including NMR, MS, and HPLC, will serve as a valuable reference for researchers. Understanding the mechanism of action, specifically the inhibition of tubulin polymerization, provides a rational basis for its further investigation as a potential anti-cancer therapeutic. The detailed protocols and data tables herein are intended to support and accelerate research and development efforts in this promising area of medicinal chemistry.

References

Unveiling the Elusive Nature of cis-Trismethoxy Resveratrol: A Technical Examination of its Origins and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that cis-trismethoxy resveratrol (B1683913), also identified as (Z)-3,5,4'-trimethoxystilbene, is predominantly recognized as a synthetic analog of resveratrol. Despite the natural abundance of its parent compound, resveratrol, and other methoxylated derivatives in the plant kingdom, there is a conspicuous absence of substantive evidence confirming the natural occurrence and isolation of the cis-isomer of trimethoxy resveratrol. Consequently, this guide will first address the current scientific consensus on its synthetic origins and then provide a detailed exploration of its synthesis, potent biological activities, and the pertinent signaling pathways it modulates. Furthermore, this document will serve as a technical resource on the well-established natural occurrence and isolation of resveratrol and its prominent naturally occurring methoxylated analog, pterostilbene (B91288).

Part 1: The Synthetic Nature of cis-Trismethoxy Resveratrol

Extensive phytochemical investigations and reviews of naturally occurring stilbenoids have not documented the isolation of this compound from any plant or microbial source. Scientific literature consistently refers to this compound in the context of its chemical synthesis, often as part of structure-activity relationship studies to enhance the bioavailability and therapeutic potential of resveratrol. The focus on its synthesis underscores its role as a valuable tool for pharmacological research rather than as a readily available natural product.

Part 2: Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through multi-step chemical reactions. A common strategy involves the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.

Illustrative Synthetic Pathway:

A generalized synthetic route often commences with the preparation of a phosphonium (B103445) ylide from a substituted benzyl (B1604629) halide. This ylide is then reacted with a substituted benzaldehyde (B42025) to yield the stilbene (B7821643) backbone. The geometry of the resulting double bond (cis or trans) can often be influenced by the reaction conditions and the nature of the reactants and bases used.

Generalized Experimental Protocol for Wittig Reaction:

  • Preparation of the Phosphonium Salt: 3,5-Dimethoxybenzyl bromide is reacted with triphenylphosphine (B44618) in an appropriate solvent, such as toluene, under reflux to yield 3,5-dimethoxybenzyl)triphenylphosphonium bromide.

  • Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature to generate the corresponding phosphonium ylide.

  • Wittig Reaction: 4-Methoxybenzaldehyde is added to the ylide solution. The reaction mixture is typically stirred at room temperature to allow for the formation of the stilbene product.

  • Isomer Separation and Purification: The reaction typically yields a mixture of cis- and trans-isomers. These isomers can be separated using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and stereochemistry of the purified this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Section A: Biological Activity and Signaling Pathways of this compound

This compound has garnered significant interest in the scientific community for its potent biological activities, which in many cases, surpass those of its parent compound, resveratrol.

Anti-cancer Activity:

This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics.

  • Tubulin Polymerization Inhibition: It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.

G cis_3M_RES This compound Tubulin Tubulin Polymerization cis_3M_RES->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of anti-cancer action of this compound.

Section B: Natural Occurrence and Isolation of Resveratrol and Pterostilbene

While this compound is a product of laboratory synthesis, its parent compound, resveratrol, and its naturally methoxylated analog, pterostilbene, are well-documented natural products.

Natural Sources:
CompoundMajor Natural Sources
Resveratrol Grapes (Vitis vinifera), especially the skins; Peanuts (Arachis hypogaea); Berries (blueberries, cranberries, etc.); Japanese knotweed (Polygonum cuspidatum)
Pterostilbene Blueberries (Vaccinium spp.); Grapes (Vitis vinifera); Indian Kino Tree (Pterocarpus marsupium)
Isolation of Resveratrol from Polygonum cuspidatum

Polygonum cuspidatum is a rich source of resveratrol, primarily in its glycosidic form, polydatin.

Experimental Protocol for Extraction and Isolation:

  • Extraction: Dried and powdered root material of Polygonum cuspidatum is subjected to solvent extraction, typically with ethanol (B145695) or methanol (B129727), often using techniques like Soxhlet extraction or maceration to maximize yield.

  • Hydrolysis: The crude extract, rich in polydatin, is subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and release free resveratrol.

  • Purification: The hydrolyzed extract is then purified using a series of chromatographic techniques.

    • Column Chromatography: Initial purification is often performed on a silica (B1680970) gel or Sephadex column to separate resveratrol from other phytochemicals.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity resveratrol is achieved using preparative HPLC with a suitable solvent system.

  • Characterization: The identity and purity of the isolated resveratrol are confirmed using spectroscopic methods (NMR, MS) and by comparison with a certified reference standard.

G Plant_Material Plant Material (e.g., Polygonum cuspidatum) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Hydrolysis Hydrolysis Crude_Extract->Hydrolysis Hydrolyzed_Extract Hydrolyzed Extract Hydrolysis->Hydrolyzed_Extract Purification Chromatographic Purification Hydrolyzed_Extract->Purification Pure_Compound Pure Resveratrol Purification->Pure_Compound

General workflow for the isolation of resveratrol from a natural source.
Isolation of Pterostilbene from Pterocarpus marsupium

The heartwood of Pterocarpus marsupium is a known source of pterostilbene.

Experimental Protocol for Extraction and Isolation:

  • Extraction: The powdered heartwood is extracted with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a more polar solvent such as methanol or ethyl acetate (B1210297) to isolate the phenolic compounds.

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Crystallization: Fractions containing pterostilbene are pooled, concentrated, and the compound is often purified further by crystallization from a suitable solvent system.

  • Spectroscopic Analysis: The structure of the isolated pterostilbene is confirmed by NMR and mass spectrometry.

Unraveling the Anti-Neoplastic Activity of cis-Trismethoxy Resveratrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cis-Trismethoxy resveratrol (B1683913) (cis-3,5,4'-trimethoxystilbene), a potent anti-mitotic agent with significant potential in oncology research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's molecular interactions, signaling pathways, and effects on cancer cells.

Core Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

Cis-Trismethoxy resveratrol exerts its primary anti-cancer effects by interfering with microtubule dynamics, a critical process for cell division. Unlike its trans-isomer, the cis conformation potently inhibits tubulin polymerization, leading to a cascade of events that culminate in apoptotic cell death.[1][2][3] The compound binds to tubulin, likely at or near the colchicine-binding site, disrupting the formation of the mitotic spindle.[1] This interference with microtubule formation triggers a mitotic arrest at the G2/M phase of the cell cycle, preventing cancer cells from completing division and proliferating.[1][4][5]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and anti-proliferative activities of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potency, particularly in comparison to its parent compound, resveratrol.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colon Cancer~0.3 (80% inhibition)[4][5]
Jurkat E6.1T-cell Leukemia0.07 - 0.08[6]
U937Histiocytic Lymphoma0.07 - 0.08[6]
HL-60Promyelocytic Leukemia0.07 - 0.08[6]
HeLaCervical Cancer0.17[6]
B16-F10Melanoma1[2]
PHA-stimulated T cellsNon-malignant0.23[4]
Unstimulated T cellsNon-malignant>10.0[4]

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.

The IC50 value for the inhibition of tubulin polymerization has been determined to be 4 µM.[2][5]

Signaling Pathways of this compound-Induced Apoptosis

The mitotic arrest induced by this compound triggers a specific signaling cascade that leads to programmed cell death through the intrinsic apoptotic pathway. A key mediator in this process is the Cyclin-Dependent Kinase 1 (CDK1).

CDK1-Mediated Phosphorylation and Activation of the Intrinsic Apoptotic Pathway

Prolonged activation of CDK1, a consequence of the mitotic arrest, initiates a series of phosphorylation events that target members of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] Specifically, this compound induces the CDK1-dependent phosphorylation of:

  • Bcl-2 at Serine-70[6]

  • Mcl-1 at Serine-159/Threonine-163[6]

  • Bim (BIM_EL and BIM_L)[6]

This phosphorylation cascade ultimately leads to the activation of the pro-apoptotic protein BAK.[6] Activated BAK then triggers the loss of mitochondrial membrane potential (Δψm), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and execution of apoptosis.[6] This intrinsic pathway is independent of the extrinsic death receptor-dependent pathway.[6]

G cluster_0 Cellular Effects cluster_1 Apoptotic Signaling Cascade This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Mitotic Spindle Defect Mitotic Spindle Defect Tubulin Polymerization Inhibition->Mitotic Spindle Defect Prometaphase Arrest Prometaphase Arrest Mitotic Spindle Defect->Prometaphase Arrest Prolonged CDK1 Activation Prolonged CDK1 Activation Prometaphase Arrest->Prolonged CDK1 Activation Phosphorylation of Bcl-2 Family Phosphorylation of Bcl-2 Family Prolonged CDK1 Activation->Phosphorylation of Bcl-2 Family BAK Activation BAK Activation Phosphorylation of Bcl-2 Family->BAK Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAK Activation->Mitochondrial Outer Membrane Permeabilization Caspase-9 Activation Caspase-9 Activation Mitochondrial Outer Membrane Permeabilization->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed with PBS and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-containing buffer, and either this compound at various concentrations, a positive control (e.g., paclitaxel (B517696) or nocodazole), or a vehicle control is prepared.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance readings. The IC50 value for inhibition of polymerization can be determined from a dose-response curve.

G cluster_0 Sample Preparation cluster_1 Analysis Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment Harvesting & Fixation Harvesting & Fixation Treatment->Harvesting & Fixation DNA Staining DNA Staining Harvesting & Fixation->DNA Staining Flow Cytometry Flow Cytometry DNA Staining->Flow Cytometry Cell Cycle Profile Cell Cycle Profile Flow Cytometry->Cell Cycle Profile Quantification of Apoptosis (Sub-G1 peak) Quantification of Apoptosis (Sub-G1 peak) Flow Cytometry->Quantification of Apoptosis (Sub-G1 peak)

Figure 2: Experimental workflow for cell cycle and apoptosis analysis.

Conclusion

This compound is a highly potent anti-mitotic agent that targets tubulin polymerization, leading to G2/M cell cycle arrest and subsequent induction of apoptosis through a CDK1-mediated intrinsic pathway. Its demonstrated efficacy at low micromolar concentrations in a variety of cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies and exploration of its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Biological Activities of cis-Trimethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3,5,4'-Trimethoxystilbene, a methoxylated derivative of resveratrol (B1683913), has emerged as a potent anti-cancer agent with significantly enhanced bioavailability and cytotoxic activity compared to its parent compound. This technical guide provides a comprehensive overview of the biological activities of cis-trimethoxy resveratrol, focusing on its mechanisms of action, effects on cellular signaling pathways, and its potential as a therapeutic agent. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.

Introduction

Resveratrol, a naturally occurring polyphenol, has been extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical utility is limited by poor bioavailability and rapid metabolism. Methylated resveratrol analogs, such as cis-trimethoxy resveratrol, have been synthesized to overcome these limitations, demonstrating increased metabolic stability and enhanced biological efficacy. Notably, the cis-isomer of trimethoxy resveratrol has been shown to be significantly more potent than its trans-counterpart in inhibiting cancer cell proliferation.[1][2] This guide will delve into the core biological activities of cis-trimethoxy resveratrol, providing a detailed resource for researchers in oncology and drug development.

Anti-proliferative and Cytotoxic Activity

cis-Trimethoxy resveratrol exhibits potent cytotoxic effects across a range of human cancer cell lines. Its anti-proliferative activity is significantly greater than that of resveratrol, often by a factor of 100 or more.[1][2][3]

Quantitative Data: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of cis-trimethoxy resveratrol in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation(s)
Jurkat E6.1Leukemia0.07[4]
U937Leukemia0.12[4]
HL-60Leukemia0.17[4]
HeLaCervical Cancer0.15[4]
Caco-2Colon Adenocarcinoma0.3
A549Non-small cell lung cancerNot specified[5]
HT-29Colon CancerNot specified[5]
MCF-7Breast CancerNot specified[5]
MLMMelanomaNot specified[5]
SKMEL-5MelanomaNot specified[5]

Mechanism of Action

The primary mechanism underlying the anti-cancer activity of cis-trimethoxy resveratrol is its ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent induction of apoptosis.

Inhibition of Tubulin Polymerization

cis-Trimethoxy resveratrol acts as a potent anti-mitotic agent by directly inhibiting the polymerization of tubulin, the fundamental component of microtubules.[1][2][3][5] This disruption of microtubule formation leads to a cascade of downstream effects, ultimately culminating in cell death. The IC50 value for the inhibition of tubulin polymerization has been reported to be 4 µM.[1][2][3][5][6]

This protocol is a general guideline for a fluorescence-based tubulin polymerization assay.

  • Reagents:

    • Purified tubulin (from porcine brain)

    • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (1 mM final concentration)

    • Glycerol (10% final concentration, as a polymerization enhancer)

    • Fluorescent reporter dye (e.g., DAPI)

    • cis-Trimethoxy resveratrol (dissolved in an appropriate solvent, e.g., DMSO)

    • Positive control (e.g., paclitaxel) and negative control (e.g., nocodazole)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, GTP, and glycerol.

    • Add varying concentrations of cis-trimethoxy resveratrol or control compounds to the wells of a microplate.

    • Add the purified tubulin to the reaction mixture.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the extent of tubulin polymerization.

    • Calculate the IC50 value by plotting the rate of polymerization against the concentration of cis-trimethoxy resveratrol.

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule dynamics, cis-trimethoxy resveratrol causes a halt in the cell cycle at the G2/M transition phase.[1][4][7] This arrest prevents the cell from entering mitosis, a critical step for cell division.

This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

  • Cell Culture and Treatment:

    • Culture the desired cancer cell line (e.g., Jurkat T cells, Caco-2) under standard conditions.

    • Treat the cells with various concentrations of cis-trimethoxy resveratrol for a specified period (e.g., 24-48 hours). Include an untreated control.

  • Cell Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Wash the cells again with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content of the cells.

    • Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Induction of Intrinsic Apoptosis

The prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[4][8] This pathway is characterized by a series of molecular events within the cell that lead to its controlled demise.

This protocol describes a common method for detecting apoptosis using Annexin V and propidium iodide staining followed by flow cytometry.

  • Cell Culture and Treatment:

    • Treat cells with cis-trimethoxy resveratrol as described for the cell cycle analysis.

  • Cell Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Incubate the cells in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Signaling Pathways Modulated by cis-Trimethoxy Resveratrol

cis-Trimethoxy resveratrol exerts its effects by modulating key signaling pathways that regulate the cell cycle and apoptosis.

CDK1 Activation Pathway

A crucial event triggered by cis-trimethoxy resveratrol-induced mitotic arrest is the prolonged activation of Cyclin-Dependent Kinase 1 (CDK1).[4][8] This sustained activation is a key driver of the subsequent apoptotic cascade.

CDK1_Activation_Pathway cis_TMR cis-Trimethoxy Resveratrol Tubulin Tubulin Polymerization cis_TMR->Tubulin Microtubule_Damage Microtubule Damage Tubulin->Microtubule_Damage Prometaphase_Arrest Prometaphase Arrest Microtubule_Damage->Prometaphase_Arrest CDK1_Activation Prolonged CDK1 Activation Prometaphase_Arrest->CDK1_Activation

CDK1 Activation Pathway induced by cis-Trimethoxy Resveratrol.
  • Protein Extraction:

    • Treat cells with cis-trimethoxy resveratrol.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for CDK1, phospho-CDK1 (e.g., Thr161), and Cyclin B1.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Intrinsic Apoptosis Pathway

The sustained activation of CDK1 leads to the phosphorylation of several members of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptosis pathway.[4][8] This includes the phosphorylation of the anti-apoptotic proteins Bcl-2 and Mcl-1, and the pro-apoptotic protein Bim.[8] These phosphorylation events ultimately lead to the activation of the pro-apoptotic protein BAK, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c, which in turn activates the caspase cascade.[4][8]

Intrinsic_Apoptosis_Pathway CDK1 Prolonged CDK1 Activation Bcl2_p Bcl-2 (pS70) CDK1->Bcl2_p Mcl1_p Mcl-1 (pS159/T163) CDK1->Mcl1_p Bim_p Bim (p) CDK1->Bim_p BAK_Activation BAK Activation Bcl2_p->BAK_Activation Mcl1_p->BAK_Activation Bim_p->BAK_Activation MOMP Mitochondrial Outer Membrane Permeabilization BAK_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Intrinsic Apoptosis Pathway initiated by cis-Trimethoxy Resveratrol.
  • Western Blotting for Bcl-2 Family Proteins: Follow the general Western blotting protocol described above, using primary antibodies specific for total and phosphorylated forms of Bcl-2, Mcl-1, and Bim, as well as for BAK.

  • Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay):

    • Treat cells with cis-trimethoxy resveratrol.

    • Incubate the cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

    • Analyze the fluorescence using a flow cytometer or fluorescence microscope to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

  • Caspase Activity Assay:

    • Treat cells with cis-trimethoxy resveratrol.

    • Lyse the cells and incubate the lysate with a fluorogenic or colorimetric substrate specific for caspase-3 and caspase-9.

    • Measure the fluorescence or absorbance to quantify caspase activity.

  • PARP Cleavage Assay:

    • Perform Western blotting as described previously.

    • Use a primary antibody that detects both full-length PARP (116 kDa) and the cleaved fragment (89 kDa), which is a hallmark of caspase-3 activation and apoptosis.

Conclusion

cis-Trimethoxy resveratrol is a highly promising anti-cancer agent that demonstrates potent cytotoxicity against a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of intrinsic apoptosis through the prolonged activation of CDK1 and subsequent modulation of the Bcl-2 family of proteins. The enhanced bioavailability and potent biological activity of cis-trimethoxy resveratrol compared to its parent compound make it an attractive candidate for further preclinical and clinical investigation in the development of novel cancer therapeutics. This technical guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compelling molecule.

References

A Comparative Analysis of cis-Trismethoxy Resveratrol and trans-Resveratrol Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. Its biological effects are often attributed to the trans-isomer, which is more stable and abundant. However, synthetic analogs, such as the methoxylated derivative cis-trismethoxy resveratrol, have emerged as potent bioactive compounds, in some cases exhibiting superior activity to the parent molecule. This technical guide provides a comprehensive comparison of the bioactivity of this compound and trans-resveratrol, focusing on their anticancer, anti-inflammatory, and antioxidant properties. We present available quantitative data, detailed experimental methodologies, and elucidate the key signaling pathways involved.

Comparative Bioactivity: Quantitative Analysis

The following tables summarize the available quantitative data comparing the bioactivity of this compound and trans-resveratrol. It is important to note that direct comparative studies for all activities are limited, and data is often presented for resveratrol or other methoxylated analogs.

Table 1: Anticancer Activity - Cytotoxicity
Compound Cell Line Assay IC50 Value
This compoundMCF-7 (Breast Cancer)XTT42.2 µM[1]
trans-Trismethoxy resveratrolMCF-7 (Breast Cancer)XTT59.5 µM[1]
This compoundMCF-10A (Normal Breast)XTT16.2 µM[1]
trans-Trismethoxy resveratrolMCF-10A (Normal Breast)XTT45.7 µM[1]
This compoundCaco-2 (Colon Cancer)Growth Inhibition~0.3 µM (for 80% inhibition)
ResveratrolCaco-2 (Colon Cancer)Growth Inhibition~30 µM (estimated to be 100-fold less active than the cis-methoxy derivative)
Table 2: Anticancer Activity - Tubulin Polymerization Inhibition
Compound IC50 Value
This compound4 µM
Table 3: Anti-Inflammatory Activity - Cyclooxygenase (COX) Inhibition
Compound Enzyme IC50 Value
trans-ResveratrolCOX-2Varies (e.g., 50-60 µM for PGE2 production)[2]
Direct comparative data for this compound is not readily available.
Table 4: Antioxidant Activity - DPPH Radical Scavenging
Compound IC50 Value
trans-ResveratrolData available, but varies depending on assay conditions.
Direct comparative data for this compound is not readily available.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

Cell Viability and Cytotoxicity Assays (XTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, MCF-10A) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or trans-resveratrol for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle and untreated cells).

  • XTT Reagent Addition: Following treatment, add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture to each well.

  • Incubation: Incubate the plates for a period (e.g., 4 hours) to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Determine the initial rate of polymerization for each compound concentration. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., trans-resveratrol) in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the control (no inhibitor). The IC50 value is the concentration of the compound that inhibits enzyme activity by 50%.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound.

Methodology:

  • DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and trans-resveratrol are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

A key mechanism of action for this compound's potent anticancer activity is the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

cluster_poly cis_TR cis-Trismethoxy Resveratrol tubulin Tubulin cis_TR->tubulin Inhibits Polymerization g2m G2/M Phase Arrest microtubules Microtubules microtubules->g2m Disruption apoptosis Apoptosis

Figure 1: Anticancer mechanism of this compound via tubulin polymerization inhibition.

trans-Resveratrol exerts its anticancer effects through multiple pathways, including the modulation of signaling cascades that regulate cell proliferation, apoptosis, and inflammation.

Anti-Inflammatory Mechanisms

Both trans-resveratrol and its methoxylated analogs have been shown to modulate key inflammatory pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[3][4]

cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) ikk IKK stimuli->ikk mapkkk MAPKKK stimuli->mapkkk resveratrol trans-Resveratrol & Analogs resveratrol->ikk Inhibits resveratrol->mapkkk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_n NF-κB (nucleus) nfkb->nfkb_n Translocates genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nfkb_n->genes mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk ap1 AP-1 mapk->ap1 genes2 Pro-inflammatory Gene Expression ap1->genes2

Figure 2: General overview of anti-inflammatory signaling pathways modulated by resveratrol and its analogs.

By inhibiting these pathways, these compounds can suppress the production of pro-inflammatory mediators such as COX-2, tumor necrosis factor-alpha (TNF-α), and various interleukins.

Discussion and Future Directions

The available data strongly suggests that this compound is a highly potent anticancer agent, demonstrating significantly greater cytotoxicity against certain cancer cell lines compared to its trans-isomer and the parent compound, trans-resveratrol.[1] Its primary mechanism of action appears to be the disruption of microtubule dynamics.

While trans-resveratrol is a well-studied anti-inflammatory and antioxidant agent, there is a notable lack of direct comparative studies evaluating the efficacy of this compound in these areas. The methoxylation of resveratrol has been shown in some analogs to enhance bioavailability and potency, suggesting that this compound could also possess significant anti-inflammatory and antioxidant properties.

Future research should focus on conducting direct, head-to-head comparative studies of this compound and trans-resveratrol to quantify their relative potencies in inhibiting key inflammatory enzymes (e.g., COX-1, COX-2) and their antioxidant capacities using standardized assays (e.g., DPPH, ORAC). Furthermore, a more in-depth elucidation of the specific signaling pathways modulated by this compound is crucial for a comprehensive understanding of its bioactivity and therapeutic potential. Such studies will be invaluable for guiding the development of novel and more effective resveratrol-based therapeutics.

Conclusion

This technical guide provides a comparative overview of the bioactivity of this compound and trans-resveratrol. While trans-resveratrol is a well-established bioactive compound, the available evidence highlights this compound as a particularly potent anticancer agent with a distinct mechanism of action. Further research is warranted to fully characterize and compare the anti-inflammatory and antioxidant properties of these two molecules, which will be critical for advancing their potential clinical applications.

References

An In-depth Technical Guide to the Solubility and Stability of cis-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-trismethoxy resveratrol (B1683913), a methylated analog of the naturally occurring polyphenol resveratrol, has garnered significant interest within the scientific community for its potential therapeutic applications. Its enhanced biological activity compared to the parent compound necessitates a thorough understanding of its physicochemical properties to enable effective formulation and development. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of cis-trismethoxy resveratrol. The document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and presents a key signaling pathway influenced by this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.

Introduction

This compound, also known as (Z)-3,5,4'-trimethoxystilbene, is a synthetic derivative of resveratrol where the hydroxyl groups at positions 3, 5, and 4' have been replaced by methoxy (B1213986) groups. This structural modification has been shown to enhance its metabolic stability and cellular uptake, leading to increased potency in various biological assays. Notably, this compound has demonstrated significant anti-mitotic and pro-apoptotic effects in cancer cell lines, making it a promising candidate for further investigation in oncology.

A critical aspect of preclinical and clinical development is the characterization of a compound's solubility and stability. These parameters directly impact its bioavailability, formulation options, and ultimately, its therapeutic efficacy and safety profile. This guide aims to consolidate the available data on the solubility and stability of this compound, provide standardized methodologies for its assessment, and visualize a key signaling pathway to aid in understanding its mechanism of action.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. The available data on the solubility of this compound is currently limited but provides a foundational understanding.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that this data is not exhaustive and further studies are required to establish a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents and at various temperatures.

SolventTemperature (°C)Solubility (mg/mL)Citation
Dimethyl Sulfoxide (DMSO)Not Specified~50[1]
Dimethylformamide (DMF)Not Specified~50[1]
EthanolNot Specified~50[1]
Aqueous SolutionsNot SpecifiedSparingly soluble[1]

Note: Further research is needed to determine the aqueous solubility at different pH values and the solubility in other relevant solvents such as propylene (B89431) glycol and polyethylene (B3416737) glycols.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Selected solvent(s) of interest

  • Scintillation vials or other suitable containers with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is advisable to use a filter syringe or to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility as the average concentration from replicate samples, expressed in mg/mL or mol/L.

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as temperature, pH, and light. Understanding the degradation pathways and kinetics is essential for determining appropriate storage conditions and shelf-life.

Quantitative Stability Data

The available stability data for this compound is limited. Further forced degradation studies are necessary to fully characterize its stability profile.

ConditionDurationObservationCitation
Storage at -20°C (in ethanol)≥ 2 yearsStable[1]
Aqueous Solution> 1 dayNot recommended for storage[1]

Note: Comprehensive stability studies investigating the effects of pH, temperature, light (photostability), and oxidative stress are required. These studies should aim to identify degradation products and determine degradation kinetics.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol for conducting forced degradation studies and developing a suitable HPLC method.

Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent drug from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

  • Buffers for mobile phase preparation

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

Part A: Forced Degradation Studies

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature for a defined period, monitoring for degradation.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in an oven (e.g., 80 °C).

    • Prepare a solution of the compound and expose it to the same thermal stress.

    • At various time points, take samples for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

Part B: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection:

    • Screen various C18 and other stationary phases with different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with buffered aqueous phases) to achieve optimal separation of the parent peak from any degradation peaks.

  • Method Optimization:

    • Optimize the mobile phase gradient, flow rate, column temperature, and injection volume to ensure good resolution, peak shape, and run time.

  • Detection:

    • Use a PDA detector to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by demonstrating that the parent peak is resolved from all degradation product peaks.

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in Jurkat T cells through a mechanism involving prometaphase arrest and prolonged activation of Cyclin-Dependent Kinase 1 (CDK1). The following diagram illustrates this signaling pathway.

CisTrismethoxyResveratrol_Pathway Cis_Res cis-Trismethoxy Resveratrol Microtubules Microtubule Polymerization Cis_Res->Microtubules Inhibits Spindle_Assembly Mitotic Spindle Assembly Prometaphase_Arrest Prometaphase Arrest Spindle_Assembly->Prometaphase_Arrest Disrupts CDK1_CyclinB CDK1/Cyclin B Complex Prometaphase_Arrest->CDK1_CyclinB Leads to Prolonged_Activation Prolonged Activation Bcl2_Family Bcl-2 Family Phosphorylation (e.g., Bcl-2, Mcl-1) Prolonged_Activation->Bcl2_Family Induces BAK_Activation BAK Activation Bcl2_Family->BAK_Activation Leads to Mitochondrial_Pathway Mitochondrial Apoptotic Pathway BAK_Activation->Mitochondrial_Pathway Initiates Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Results in

Figure 1: Signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. The data, while limited, indicates that the compound has favorable solubility in common organic solvents but is sparingly soluble in aqueous media. Its stability under long-term storage in an organic solvent at low temperatures is good.

To facilitate the progression of this compound through the drug development pipeline, further in-depth characterization is imperative. Future research should focus on:

  • Comprehensive Solubility Profiling: Determination of solubility in a wider array of pharmaceutically acceptable solvents, including co-solvent systems and at various temperatures, to build a robust solubility profile.

  • Detailed Stability Studies: Conducting thorough forced degradation studies under various pH, temperature, and light conditions to identify degradation products and elucidate degradation pathways. This will enable the development of a validated stability-indicating method and inform formulation and storage strategies.

  • Aqueous Solubility Enhancement: Investigating formulation strategies, such as the use of cyclodextrins, nanoparticles, or lipid-based formulations, to improve the aqueous solubility and bioavailability of this compound.

By addressing these knowledge gaps, the scientific community can better position this compound for successful preclinical and clinical development as a potential novel therapeutic agent.

References

The Advent of a Stilbene Analog: An In-depth Guide to the Early Discovery and History of cis-Trimethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the early discovery and history of cis-3,4',5-trimethoxystilbene (cis-TMS), a methoxylated analog of resveratrol (B1683913). Designed for researchers, scientists, and drug development professionals, this document details the initial synthesis, physicochemical properties, and early biological evaluations of this compound, highlighting its emergence as a molecule of significant interest in cancer research.

Introduction: The Quest for Enhanced Bioavailability

Resveratrol, a naturally occurring polyphenol found in grapes and other plants, has long been investigated for its potential health benefits, including antioxidant and anticancer properties. However, its clinical utility has been hampered by low bioavailability due to rapid metabolism. This limitation spurred the synthesis and investigation of resveratrol analogs, with the goal of improving pharmacokinetic profiles and enhancing biological activity. Among these, the trimethoxystilbenes, and specifically the cis-isomer of 3,4',5-trimethoxystilbene, have garnered considerable attention. This document traces the early developments in the history of cis-trimethoxy resveratrol, from its chemical synthesis to its initial characterization as a potent biological agent.

Early Synthesis and Physicochemical Characterization

While a singular, seminal "discovery" paper for cis-trimethoxy resveratrol is not readily identifiable in early literature, its synthesis is rooted in established methods for creating stilbene (B7821643) derivatives. The Wittig reaction and the Horner-Wadsworth-Emmons reaction have been the predominant synthetic routes. One of the earliest comprehensive reports on the biological activity of the cis-isomer, which also details its synthesis, emerged in the early 2000s.

Experimental Protocol: Synthesis via Wittig Reaction

A common method for synthesizing cis-trimethoxystilbene involves the Wittig reaction. The following is a generalized protocol based on procedures described in the literature:

  • Preparation of the Phosphonium (B103445) Salt: 3,5-Dimethoxybenzyl bromide is reacted with triphenylphosphine (B44618) in a suitable solvent, such as toluene, under reflux to yield 3,5-dimethoxybenzyl)triphenylphosphonium bromide.

  • Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C) to generate the corresponding phosphorus ylide.

  • Wittig Reaction: A solution of 4-methoxybenzaldehyde (B44291) in THF is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated. The resulting mixture of cis- and trans-isomers is then purified, typically by column chromatography, to isolate the cis-trimethoxystilbene.

Physicochemical Properties

A compilation of the key physicochemical properties of cis- and trans-trimethoxystilbene is presented in Table 1.

Propertycis-3,4',5-Trimethoxystilbenetrans-3,4',5-Trimethoxystilbene
CAS Number 94608-23-8[1]22255-22-7[2]
Molecular Formula C₁₇H₁₈O₃[1]C₁₇H₁₈O₃[2]
Molecular Weight 270.32 g/mol [1]270.32 g/mol [2]
Melting Point 55-57 °C[1]57 °C[2]
Appearance Colorless to light yellow solution in ethanol[1]White to off-white powder[3]
Solubility Soluble in DMSO (≥50 mg/mL) and dimethyl formamide (B127407) (50 mg/mL)[1]Soluble in DMSO (40 mg/mL) and 100% ethanol (B145695) (15 mg/mL)[3]

Early Biological Investigations: A Potent Anticancer Agent Emerges

Initial biological studies in the early 2000s revealed that cis-trimethoxy resveratrol possessed potent cytotoxic and antiproliferative effects, often significantly exceeding those of its trans-isomer and the parent compound, resveratrol.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effects of cis-trimethoxy resveratrol were often first assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, Caco-2 colon cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of cis-trimethoxy resveratrol (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability relative to untreated control cells and to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data on Biological Activity

The following table summarizes key quantitative data from early studies on the biological effects of cis-trimethoxy resveratrol.

Biological EffectCell LineIC₅₀ Value (µM)Reference
CytotoxicityCaco-2 (human colon cancer)~0.3
MCF-7 (human breast cancer)2.5
MCF-10A (non-tumoral breast)2.5
Tubulin Polymerization Inhibition-4

Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis

Early investigations into the mechanism of action of cis-trimethoxy resveratrol identified two primary cellular processes that it disrupts: microtubule dynamics and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Cis-trimethoxy resveratrol was found to be a potent inhibitor of tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to mitotic arrest.

cis_TMS cis-Trimethoxy Resveratrol Tubulin Tubulin Dimers cis_TMS->Tubulin Inhibits Polymerization MitoticArrest Mitotic Arrest cis_TMS->MitoticArrest Microtubules Microtubules Tubulin->Microtubules Polymerization CellDivision Cell Division Microtubules->CellDivision MitoticArrest->CellDivision Blocks

Inhibition of Tubulin Polymerization by cis-Trimethoxy Resveratrol.

Induction of Apoptosis

The mitotic arrest induced by cis-trimethoxy resveratrol was shown to subsequently trigger the intrinsic pathway of apoptosis.

MitoticArrest Mitotic Arrest G2M_accumulation G2/M Accumulation MitoticArrest->G2M_accumulation Apoptosis Apoptosis G2M_accumulation->Apoptosis Induces CellDeath Cell Death Apoptosis->CellDeath

Apoptosis Induction Following Mitotic Arrest.

Experimental Workflow for Cell Cycle Analysis

Flow cytometry is a key technique used to determine the effects of a compound on the cell cycle.

start Cancer Cell Culture treatment Treat with cis-TMS start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain DNA with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Cell Cycle Phases (G1, S, G2/M) flow->analysis

References

Methodological & Application

Application Notes and Protocols for cis-Trismethoxy Resveratrol in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Trismethoxy resveratrol (B1683913), also known as (Z)-3,5,4'-trimethoxystilbene, is a methylated analog of resveratrol, a naturally occurring polyphenol. This synthetic derivative has demonstrated significantly more potent anti-cancer properties compared to its parent compound.[1] Its enhanced bioavailability and stability make it a promising candidate for further investigation in oncology research.[2][3] In vitro studies have shown that cis-trismethoxy resveratrol is a powerful anti-mitotic agent that inhibits the proliferation of various cancer cell lines at sub-micromolar concentrations.[4][5] Its primary mechanisms of action include the inhibition of tubulin polymerization, leading to mitotic arrest and the induction of apoptosis.[5][6] This document provides detailed application notes and protocols for the use of this compound in in vitro cancer cell line studies.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 / ED50 ValueNotesReference(s)
Caco-2Human Colon Adenocarcinoma~0.3 µM (80% inhibition)100-fold more active than resveratrol and the trans-isomer.[4][5]
Jurkat T cells, U937, HL-60, HeLaLeukemia, Cervical Cancer0.07-0.17 µM[7]
PHA-stimulated peripheral T cellsHuman0.23 µM[7]
A-549Non-small Cell Lung Cancer1.3 µM (ED50)[8]
B16-F10Mouse Melanoma1 µM[6]
Caco-2Human Colon AdenocarcinomaIC50 = 4 µM (for tubulin polymerization)[9]
Table 2: Effects of this compound on Cell Cycle and Apoptosis Markers
Cell LineConcentrationEffectReference(s)
Caco-20.3 µMArrest at G2/M phase transition[4][5]
Jurkat T cells (JT/Neo)0.25 µMG2/M arrest, BAK activation, Δψm loss, caspase-9 and -3 activation, PARP cleavage[7][9]
Jurkat T cellsNot specifiedCDK1 activation, BCL-2 phosphorylation (Ser-70), MCL-1 phosphorylation (Ser-159/Thr-163), BIM phosphorylation[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 3 x 10^5 cells/well in 100 µL of complete culture medium and incubate overnight.[10]

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the overnight culture medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

  • Incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Read the absorbance at 450 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by this compound using flow cytometry.[12]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).[12]

  • Harvest the cells by trypsinization and wash once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-binding buffer.[12]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis

This protocol outlines the procedure for analyzing cell cycle distribution after treatment with this compound.[12][13]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.[12]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[13]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in the signaling pathways affected by this compound.[10][13]

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[10][13]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., against CDK1, Bcl-2, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in lysis buffer and determine the protein concentration using the BCA assay.[10]

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize protein expression to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western_blot->protein_exp

Caption: Experimental workflow for in vitro studies.

signaling_pathway compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibits microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (Prometaphase) microtubule->mitotic_arrest cdk1 Prolonged CDK1 Activation mitotic_arrest->cdk1 bcl2_family Phosphorylation of Bcl-2, Mcl-1, BIM cdk1->bcl2_family bak BAK Activation bcl2_family->bak mitochondria Mitochondrial Outer Membrane Permeabilization bak->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway of this compound.

References

Application of cis-Trismethoxy Resveratrol in Anti-Mitotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

cis-3,5,4'-Trimethoxystilbene, a synthetic analog of the natural polyphenol resveratrol (B1683913), has emerged as a potent anti-mitotic agent with significant potential in cancer chemotherapy research. Exhibiting cytotoxicity up to 100 times greater than resveratrol, this compound effectively inhibits cell proliferation by targeting the microtubule network, a critical component of the mitotic spindle.[1][2] This application note details the mechanism of action, key experimental findings, and protocols for investigating the anti-mitotic effects of cis-trismethoxy resveratrol.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of tubulin polymerization.[1][2][3][4] This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: Cells treated with this compound are unable to form a functional mitotic spindle, resulting in an arrest at the G2/M phase of the cell cycle, specifically in prometaphase.[1][5]

  • CDK1 Activation: The prolonged mitotic arrest leads to sustained activation of Cyclin-Dependent Kinase 1 (CDK1).

  • Induction of Apoptosis: Persistent CDK1 activation triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the phosphorylation of B-cell lymphoma 2 (Bcl-2) family proteins, leading to the activation of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2 antagonist/killer (Bak). This, in turn, results in the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[5]

Data Presentation

Table 1: In vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)AssayReference
Jurkat T cellsLeukemia0.07-0.08MTT[5][6]
U937Leukemia0.07-0.08MTT[5][6]
HL-60Leukemia0.07-0.08MTT[5][6]
HeLaCervical Carcinoma0.17MTT[5][6]
Caco-2Colon Adenocarcinoma0.145[3H]thymidine incorporation[3]

Table 2: Effect of this compound on Tubulin Polymerization

ParameterValueAssayReference
IC504 µMin vitro tubulin polymerization[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes at room temperature with shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.

In Vitro Tubulin Polymerization Assay

This protocol measures the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • This compound

  • Paclitaxel (as a positive control for polymerization)

  • Colchicine (as a positive control for depolymerization)

  • 96-well, half-area, clear-bottom plates

  • Spectrophotometer with temperature control

Protocol:

  • Resuspend purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

  • Add various concentrations of this compound or control compounds to the tubulin solution.

  • Incubate on ice for 5 minutes.

  • Transfer the mixture to a pre-warmed 96-well plate.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to visualize the polymerization kinetics.

Immunofluorescence Microscopy of Mitotic Spindle

This protocol allows for the visualization of mitotic spindle defects induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Coverslips

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • Grow cells on coverslips in a 6-well plate.

  • Treat the cells with this compound for the desired time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA for 1 hour.

  • Incubate with the primary antibody against α-tubulin overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.

Visualizations

Signaling_Pathway cluster_0 This compound cluster_1 Cellular Effects cluster_2 Apoptotic Cascade cis_TMR cis-Trismethoxy Resveratrol Tubulin Tubulin Polymerization cis_TMR->Tubulin Inhibits Spindle Mitotic Spindle Formation Arrest Prometaphase Arrest Spindle->Arrest CDK1 Prolonged CDK1 Activation Arrest->CDK1 Bcl2 Phosphorylation of Bcl-2 family proteins CDK1->Bcl2 Bak BAK Activation Bcl2->Bak Mito Mitochondrial Apoptosis Bak->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound's anti-mitotic action.

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Observed Outcomes start Start: Treat cells with This compound MTT Cell Viability (MTT Assay) start->MTT Flow Cell Cycle Analysis (Flow Cytometry) start->Flow Tubulin Tubulin Polymerization (In vitro Assay) start->Tubulin IF Mitotic Spindle (Immunofluorescence) start->IF Viability Decreased Cell Viability MTT->Viability Arrest G2/M Arrest Flow->Arrest Inhibition Inhibition of Polymerization Tubulin->Inhibition Defects Spindle Defects IF->Defects

Caption: Experimental workflow for investigating anti-mitotic effects.

References

Application Notes and Protocols: Utilizing cis-Trismethoxy Resveratrol for Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Trismethoxy resveratrol (B1683913), also known as (Z)-3,5,4'-trimethoxystilbene, is a potent anti-mitotic agent that exerts its cytotoxic effects by inhibiting tubulin polymerization. As a microtubule-destabilizing agent, it disrupts the dynamic instability of microtubules, which are crucial for various cellular functions, particularly mitotic spindle formation during cell division. This disruption leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death). These characteristics make cis-Trismethoxy resveratrol a compound of significant interest in cancer research and drug development.

This document provides detailed application notes and experimental protocols for researchers utilizing this compound to study and inhibit tubulin polymerization and its downstream cellular consequences.

Mechanism of Action

This compound inhibits tubulin polymerization by binding to tubulin heterodimers. Evidence suggests that it may interact with the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[1] The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2] Persistent mitotic arrest ultimately triggers the intrinsic and extrinsic pathways of apoptosis, leading to cancer cell death.[1][3]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 for Tubulin Polymerization 4 µM[4][5]

Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
Caco-2 Human Colon Cancer~0.3-0.4 µM (growth inhibition)[2]
A-549 Human Non-small Cell Lung CancerNot explicitly stated, but evaluated[4]
HT-29 Human Colon CancerNot explicitly stated, but evaluated[4]
MCF-7 Human Breast CancerNot explicitly stated, but evaluated[4]
MLM Human MelanomaNot explicitly stated, but evaluated[4]
SKMEL-5 Human MelanomaNot explicitly stated, but evaluated[4]
B16-F10 Mouse Melanoma1 µM[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid or in a solution of ethanol (B145695).

  • Solvents: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol at approximately 50 mg/mL.[6]

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution in DMSO, dissolve 2.703 mg of this compound (Molecular Weight: 270.3 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Aqueous solutions are sparingly soluble and should be prepared fresh and not stored for more than a day.[6]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in light scattering (absorbance) at 340 nm.

  • Materials:

    • Lyophilized tubulin (e.g., from bovine brain)

    • G-PEM buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) with 1 mM GTP

    • G-PEM buffer with 10% glycerol (B35011) (optional, enhances polymerization)

    • This compound stock solution

    • Paclitaxel (as a polymerization promoter control)

    • Nocodazole (as a polymerization inhibitor control)

    • 96-well microplate, spectrophotometer with temperature control

  • Protocol:

    • Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare 10x working solutions of this compound and control compounds in G-PEM buffer.

    • In a pre-chilled 96-well plate on ice, add 10 µL of the 10x compound solution to each well.

    • Add 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance (OD340) versus time to generate polymerization curves. The inhibitory effect of this compound will be observed as a decrease in the rate and extent of polymerization compared to the vehicle control.

Immunofluorescence Staining for Microtubule Disruption in Cells

This protocol allows for the visualization of microtubule integrity within cells following treatment with this compound.

  • Materials:

    • Cells cultured on glass coverslips

    • This compound

    • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against α-tubulin

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear counterstaining)

    • Antifade mounting medium

  • Protocol:

    • Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • After treatment, wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network will be evident in treated cells compared to the well-defined filamentous network in control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by this compound.

  • Materials:

    • Cells cultured in petri dishes or multi-well plates

    • This compound

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with this compound as described for the immunofluorescence protocol.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The G2/M population will show a higher DNA content (4N) compared to the G1 population (2N). An accumulation of cells in the G2/M peak will be observed in treated samples.[7]

Western Blot Analysis of Cell Cycle and Apoptosis Markers

This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis following treatment with this compound.

  • Materials:

    • Cells and this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-3, PARP)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Treat cells with this compound and harvest as described previously.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition by this compound

cluster_drug Drug Action cluster_cellular Cellular Events cluster_checkpoint Cell Cycle Checkpoint cluster_apoptosis Apoptosis Induction cis_res This compound tubulin Tubulin heterodimers cis_res->tubulin Binds to microtubules Microtubule Polymerization cis_res->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle Required for sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac Disruption activates cyclinB1_CDK1 Cyclin B1/CDK1 Complex Activity ↑ sac->cyclinB1_CDK1 Maintains high g2m G2/M Phase Arrest jnk JNK Pathway Activation g2m->jnk Prolonged arrest activates cyclinB1_CDK1->g2m Leads to bcl2 Bcl-2 Phosphorylation (inactivation) jnk->bcl2 Phosphorylates bax Bax Activation bcl2->bax No longer inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito Induces cyto_c Cytochrome c Release mito->cyto_c Results in caspase9 Caspase-9 Activation cyto_c->caspase9 Activates caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: Signaling pathway of this compound.

Experimental Workflow for Assessing the Effects of this compound

cluster_assays Cellular Assays cluster_endpoints Measured Endpoints start Start: Treat cells with This compound immunofluorescence Immunofluorescence Staining (α-tubulin, DAPI) start->immunofluorescence flow_cytometry Flow Cytometry (Propidium Iodide Staining) start->flow_cytometry western_blot Western Blot Analysis start->western_blot microtubule_disruption Visualize Microtubule Network Disruption immunofluorescence->microtubule_disruption g2m_arrest Quantify G2/M Cell Cycle Arrest flow_cytometry->g2m_arrest protein_expression Analyze Protein Expression (Cyclin B1, Cleaved Caspase-3, etc.) western_blot->protein_expression end Conclusion: Characterize cellular effects microtubule_disruption->end g2m_arrest->end protein_expression->end

References

Application Notes and Protocols for cis-Trismethoxy Resveratrol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Trismethoxy resveratrol (B1683913), also known as (Z)-3,5,4'-trimethoxystilbene, is a methylated analog of resveratrol, a naturally occurring polyphenol. This synthetic derivative demonstrates significantly enhanced bioavailability and more potent biological activity compared to its parent compound.[1] It has garnered considerable interest in oncological research due to its potent anti-mitotic and pro-apoptotic effects across a variety of cancer cell lines.[2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for the utilization of cis-Trismethoxy resveratrol in cell culture experiments.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and induction of the intrinsic apoptotic pathway.

  • Inhibition of Tubulin Polymerization: As a potent anti-mitotic agent, this compound disrupts microtubule dynamics by inhibiting tubulin polymerization.[2][5][6][7] This leads to mitotic spindle damage and arrests the cell cycle at the G2/M phase, specifically in prometaphase.[3][4]

  • Induction of Intrinsic Apoptosis: The prolonged prometaphase arrest triggers a cascade of events leading to apoptosis. A key event is the prolonged activation of Cyclin-Dependent Kinase 1 (CDK1).[3][8] Activated CDK1 phosphorylates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1, and the pro-apoptotic protein BIM.[3][8] This phosphorylation cascade leads to the activation of BAK, a pro-apoptotic protein, which in turn causes mitochondrial outer membrane permeabilization, loss of mitochondrial membrane potential (Δψm), and the release of cytochrome c.[3][8] This initiates the activation of caspase-9 and the executioner caspase-3, culminating in PARP cleavage and apoptotic cell death.[3][8]

Quantitative Data Summary

The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound in various human cancer cell lines.

Table 1: IC50 Values for Cell Viability/Growth Inhibition

Cell LineCancer TypeIC50 ValueExposure TimeAssayReference
Jurkat T cells (JT/Neo)LeukemiaNot specified, but dose-dependent cytotoxicity observed36 hMTT[8]
Caco-2Colon Cancer~0.3 µM (80% inhibition)Not SpecifiedNot Specified[4][5]
A-549Non-small cell lung cancerData not explicitly providedNot SpecifiedCytotoxicity Assay[2]
HT-29Colon CancerData not explicitly providedNot SpecifiedCytotoxicity Assay[2]
MCF-7Breast CancerData not explicitly providedNot SpecifiedCytotoxicity Assay[2]
MLMMelanomaData not explicitly providedNot SpecifiedCytotoxicity Assay[2]
SKMEL-5MelanomaData not explicitly providedNot SpecifiedCytotoxicity Assay[2]

Table 2: IC50 Value for Biochemical Inhibition

TargetIC50 ValueReference
Tubulin Polymerization4 µM[2][5][6][7]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells in culture.

Materials:

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile, pyrogen-free microcentrifuge tubes

  • Cell line of interest

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[7]

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or flasks for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover for 24 hours before treatment.

  • Treatment Preparation and Application:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 36, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[8][9]

  • Downstream Analysis:

    • Following incubation, proceed with the planned downstream assays, such as cell viability assays, cell cycle analysis, apoptosis assays, or protein/RNA extraction for Western blotting or RT-qPCR.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cells treated according to Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide, pH 7.4)[9]

  • Microplate reader

Procedure:

  • MTT Addition:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[9]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8][9]

  • Solubilization:

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[9]

    • Incubate the plate overnight at 37°C or for a few hours with gentle shaking until the crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated according to Protocol 1 in 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus cluster_2 Mitochondrion cluster_3 Apoptotic Cascade cis_3M_RES This compound tubulin Tubulin cis_3M_RES->tubulin Inhibits Polymerization spindle Mitotic Spindle Damage tubulin->spindle arrest Prometaphase Arrest spindle->arrest cdk1 Prolonged CDK1 Activation arrest->cdk1 bcl2_family Phosphorylation of Bcl-2, Mcl-1, BIM cdk1->bcl2_family bak BAK Activation bcl2_family->bak mito_potential Loss of Mitochondrial Membrane Potential (Δψm) bak->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_downstream Downstream Analysis start Start seed Seed Cells in Culture Vessel start->seed incubate1 Incubate for 24h (Adherence/Recovery) seed->incubate1 prepare_treat Prepare Serial Dilutions of This compound incubate1->prepare_treat treat Treat Cells with Compound or Vehicle Control prepare_treat->treat incubate2 Incubate for Desired Time (e.g., 24-72h) treat->incubate2 viability Cell Viability Assay (e.g., MTT) incubate2->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate2->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) incubate2->apoptosis western Western Blot incubate2->western end End viability->end cell_cycle->end apoptosis->end western->end

Caption: General experimental workflow for cell culture treatment.

References

Application Notes and Protocols for the Quantification of cis-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3,5,4'-trimethoxystilbene, a methoxylated derivative of resveratrol (B1683913), has garnered significant interest in the scientific community. It exhibits potent biological activities, notably as an anti-mitotic agent that inhibits tubulin polymerization.[1] Its enhanced pharmacokinetic profile compared to its parent compound, resveratrol, makes it a compelling candidate for further investigation in drug development.[1] Accurate and precise quantification of cis-trismethoxy resveratrol is paramount for pharmacokinetic studies, in vitro assays, and quality control of bulk substances or formulated products.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described herein.

Table 1: HPLC-UV Method Parameters and Performance

Parameter Value Reference
Column Reversed-phase C18 Adapted from[2]
Mobile Phase Acetonitrile (B52724) and Water (gradient) Adapted from[2]
Flow Rate 1.5 mL/min [2]
Detection Wavelength 300 nm [2]
Retention Time ~8.8 min [2]
Linearity Range 33–2500 ng/mL [2]
Limit of Detection (LOD) 10 ng/mL [2]
Limit of Quantification (LOQ) 33 ng/mL Inferred from Linearity
Accuracy (% Recovery) 94.6% - 97.0% [2]

| Precision (%RSD) | < 10% |[2] |

Table 2: LC-MS/MS Method Parameters and Performance (Adapted Method)

Parameter Value Reference
Column C18 (e.g., 1.0 x 100 mm, 5 µm) Adapted from[3]
Mobile Phase Acetonitrile and 0.01% Formic Acid in Water (60:40, v/v) Adapted from[3]
Flow Rate 0.1 mL/min Adapted from[3]
Ionization Mode Negative Ion Electrospray (ESI) Adapted from[3]
MRM Transition (m/z) To be determined empirically for this compound
Linearity Range To be determined
Limit of Quantification (LOQ) Expected in the low ng/mL range
Accuracy (% Recovery) Typically 85-115%

| Precision (%RSD) | Typically < 15% | |

Table 3: UV-Vis Spectrophotometry Parameters (Adapted Method)

Parameter Value Reference
Solvent Ethanol or Methanol Adapted from[4]
λmax ~285 nm Adapted from[5][6]
Molar Absorptivity (ε) To be determined empirically

| Linearity Range | Dependent on molar absorptivity | |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a validated method for the quantification of this compound in rat plasma.[2]

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS), e.g., trans-stilbene

  • Plasma or other biological matrix

b. Instrumentation

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column with a guard column

c. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards ranging from 33 to 2500 ng/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol.

d. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

e. Chromatographic Conditions

  • Column: Reversed-phase C18

  • Mobile Phase: Gradient of acetonitrile and water

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 300 nm

  • Injection Volume: 20 µL

f. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P Plasma Sample IS Add Internal Standard P->IS PP Protein Precipitation (Acetonitrile) IS->PP V Vortex PP->V C Centrifuge V->C S Collect Supernatant C->S E Evaporate S->E R Reconstitute E->R I Inject into HPLC R->I Sep C18 Column Separation I->Sep Det UV Detection (300 nm) Sep->Det PA Peak Area Integration Det->PA Cal Calibration Curve PA->Cal Quant Quantification Cal->Quant

HPLC-UV experimental workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

As no specific validated LC-MS/MS method for this compound was identified, the following protocol is adapted from a method for resveratrol.[3] This method will require optimization and validation for this compound.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

b. Instrumentation

  • LC-MS/MS system with a binary pump, autosampler, and triple quadrupole mass spectrometer

  • C18 column (e.g., 1.0 x 100 mm, 5 µm)

c. Preparation of Solutions

  • Standard Stock and Working Solutions: Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents.

d. Sample Preparation

  • Follow the sample preparation protocol for HPLC-UV.

e. LC-MS/MS Conditions

  • Column: C18 (e.g., 1.0 x 100 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.01% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 0.1 mL/min

  • Ionization Mode: Negative Ion Electrospray (ESI)

  • MRM Transitions: The precursor and product ions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

f. Data Analysis

  • Similar to the HPLC-UV method, use the peak area ratios to construct a calibration curve and quantify the analyte.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P Biological Sample IS Add Internal Standard P->IS Ext Extraction IS->Ext I Inject into LC Ext->I Sep C18 Separation I->Sep Ion ESI Source Sep->Ion MS Tandem Mass Spectrometry (MRM) Ion->MS PA Peak Area Ratio MS->PA Quant Quantification via Calibration Curve PA->Quant

General workflow for LC-MS/MS analysis.

UV-Visible Spectrophotometry

This is a simpler, more rapid method suitable for the quantification of this compound in non-complex matrices, such as pure substance or simple formulations. The λmax is adapted from data on cis-resveratrol.[5][6]

a. Materials and Reagents

  • This compound reference standard

  • Ethanol or Methanol (UV grade)

b. Instrumentation

  • UV-Vis Spectrophotometer

c. Protocol

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent.

  • Measurement:

    • Set the spectrophotometer to scan a suitable UV range.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample at the λmax (~285 nm).

  • Data Analysis:

    • Construct a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample using its absorbance and the calibration curve.

Signaling Pathway Diagrams

This compound exerts its anti-mitotic effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. It also impacts the polyamine synthesis pathway.

This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Inhibition of tubulin polymerization by this compound.

cluster_pathway Polyamine Synthesis Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Cell Proliferation Cell Proliferation Spermine->Cell Proliferation Promotes This compound This compound ODC Ornithine Decarboxylase This compound->ODC Inhibits

Inhibition of polyamine synthesis by this compound.

References

Unveiling Cell Cycle Secrets: cis-Trismethoxy Resveratrol as a Potent Tool for G2/M Arrest Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Trismethoxy resveratrol (B1683913) (cis-3M-RES), a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a powerful pharmacological tool for investigating the intricate mechanisms of cell cycle control. Unlike its trans-isomer, cis-3M-RES exhibits significantly enhanced cytotoxic and anti-mitotic activities, primarily by inducing cell cycle arrest at the G2/M phase transition.[1] This potent activity stems from its ability to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle.[1] These characteristics make cis-3M-RES an invaluable reagent for researchers studying mitotic progression, checkpoint controls, and for the development of novel anti-cancer therapeutics.

This document provides detailed application notes and experimental protocols for utilizing cis-trismethoxy resveratrol to study cell cycle arrest. It includes quantitative data on its efficacy, step-by-step methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across a range of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Colon Cancer~0.3 µM (for 80% growth inhibition)[1]
JurkatT-cell Leukemia0.07-0.08[2]
U937Histiocytic Lymphoma0.07-0.08[2]
HL-60Promyelocytic Leukemia0.07-0.08[2]
HeLaCervical Carcinoma0.17[2]
B16 F10Metastatic Mouse Melanoma<10[3]
Table 2: Effect of this compound on Tubulin Polymerization

This compound's primary mechanism of inducing G2/M arrest is through the inhibition of tubulin polymerization. This table provides the IC50 value for this inhibitory activity.

AssayParameterIC50 (µM)Reference
Tubulin PolymerizationInhibition4[4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced G2/M Arrest

This compound treatment leads to the disruption of microtubule dynamics, triggering a cascade of events that culminate in mitotic arrest and, in many cases, apoptosis. A key player in this pathway is the activation of Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the G2/M transition.

G2M_Arrest_Pathway cis3MRES This compound Tubulin Tubulin cis3MRES->Tubulin inhibits polymerization Microtubules Microtubules Tubulin->Microtubules polymerization Spindle Mitotic Spindle Defects Microtubules->Spindle Prometaphase Prometaphase Arrest Spindle->Prometaphase CDK1 Prolonged CDK1 Activation Prometaphase->CDK1 BCL2_phos BCL-2 Phosphorylation (Ser-70) CDK1->BCL2_phos MCL1_phos MCL-1 Phosphorylation (Ser-159/Thr-163) CDK1->MCL1_phos BIM_phos BIM Phosphorylation CDK1->BIM_phos Apoptosis Intrinsic Apoptosis BCL2_phos->Apoptosis MCL1_phos->Apoptosis BIM_phos->Apoptosis

Caption: Signaling pathway of this compound-induced G2/M arrest.

General Experimental Workflow for Studying Cell Cycle Arrest

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cell cycle progression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays CellSeeding Seed Cells Treatment Treat with cis-3M-RES CellSeeding->Treatment Cytotoxicity Cytotoxicity Assay (MTT/SRB) Treatment->Cytotoxicity FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot Immunofluorescence Immunofluorescence (Mitotic Spindle) Treatment->Immunofluorescence

Caption: General experimental workflow for studying cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., HeLa, Jurkat, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells.

  • Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to attach overnight (for adherent cells).

  • Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.

  • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with this compound in 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells in the medium) by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Key Signaling Proteins

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-BCL-2, anti-phospho-BCL-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Immunofluorescence for Mitotic Spindle Visualization

Materials:

  • Cells grown and treated on coverslips in a 6-well plate

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • After treatment, wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBST.

  • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the mitotic spindles using a fluorescence microscope.

This compound is a highly effective and specific tool for inducing G2/M cell cycle arrest. Its potent inhibition of tubulin polymerization provides a clear mechanism of action that can be readily studied using standard cell biology techniques. The protocols and data presented in this application note offer a comprehensive guide for researchers to effectively utilize this compound in their studies of cell cycle regulation, mitosis, and anti-cancer drug discovery.

References

Application Notes and Protocols for Testing cis-Trimethoxy Resveratrol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and protocols for evaluating the efficacy of cis-Trimethoxy Resveratrol (B1683913) (cis-3M-RESV), a methylated analog of resveratrol. This document details in vitro and in vivo methodologies to assess its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data and signaling pathway diagrams.

Introduction to cis-Trimethoxy Resveratrol

Resveratrol, a naturally occurring polyphenol, has garnered significant interest for its potential therapeutic benefits. However, its clinical application is often hindered by low bioavailability.[1][2][3] Methylated analogs, such as cis-Trimethoxy Resveratrol, have been developed to enhance biological activity.[3][4] This compound has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective effects in various preclinical models.[5][6][7]

Anti-Cancer Efficacy

cis-Trimethoxy Resveratrol has shown significant promise as an anti-cancer agent, exhibiting greater potency than its parent compound, resveratrol, in several studies. Its efficacy has been demonstrated in various cancer cell lines, including melanoma, colon carcinoma, and prostate cancer.[4][8]

In Vitro Models

2.1.1. Cell Proliferation and Viability Assays

  • Objective: To determine the cytotoxic and cytostatic effects of cis-3M-RESV on cancer cells.

  • Key Assays: MTT, XTT, or CellTiter-Glo® assays are commonly used to measure cell viability and proliferation.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cancer cells (e.g., B16 F10 melanoma, Jurkat T cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]

    • Treatment: Treat the cells with varying concentrations of cis-3M-RESV (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.1.2. Cell Motility and Invasion Assays

  • Objective: To assess the inhibitory effect of cis-3M-RESV on cancer cell migration and invasion, which are crucial steps in metastasis.

  • Key Assays: Wound healing (scratch) assay and Transwell invasion assay (using Matrigel-coated inserts).

  • Protocol: Wound Healing Assay

    • Cell Seeding: Grow a confluent monolayer of cancer cells (e.g., B16 F10 melanoma) in a 6-well plate.[4]

    • Scratch Creation: Create a uniform scratch across the monolayer using a sterile 200 µL pipette tip.

    • Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of cis-3M-RESV.

    • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

2.1.3. Apoptosis Assays

  • Objective: To determine if cis-3M-RESV induces programmed cell death in cancer cells.

  • Key Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blot for apoptosis-related proteins (e.g., caspases, Bcl-2 family).

  • Protocol: Annexin V/PI Staining

    • Cell Treatment: Treat cancer cells (e.g., Jurkat T cells) with cis-3M-RESV for a specified time.[5]

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

In Vivo Models

2.2.1. Xenograft Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of cis-3M-RESV in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.

  • Protocol: Subcutaneous Xenograft Model

    • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., LNCaP prostate cancer cells) into the flank of the mice.[8]

    • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

    • Treatment Administration: Administer cis-3M-RESV orally or via intraperitoneal injection at a predetermined dose and schedule.[8] Include a vehicle control group.

    • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

    • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be used for further analysis (e.g., histology, Western blot).

Quantitative Data Summary: Anti-Cancer Efficacy
Experimental Model Cell Line/Animal Model Parameter Measured cis-Trimethoxy Resveratrol Concentration/Dose Result Reference
Cell MotilityB16 F10 Mouse Melanoma% Inhibition50 µMSignificant decrease in motility[4]
Cell ProliferationColon Carcinoma CellsIC50300 nMHighly effective inhibition[4]
Cell ProliferationF10 Melanoma Cells% Inhibition10 µM~71% inhibition[4]
ApoptosisJurkat T cellsG2/M arrest, BAK activation0.25 µMInduction of apoptosis[5]
Tumor GrowthLNCaP Prostate Cancer XenograftTumor VolumeOral GavageHigher potency than Resveratrol[8]

Anti-Inflammatory Efficacy

cis-Trimethoxy Resveratrol and its analogs have been shown to possess anti-inflammatory properties by modulating key signaling pathways.

In Vitro Models

3.1.1. Macrophage-Based Assays

  • Objective: To investigate the effect of cis-3M-RESV on the inflammatory response in macrophages.

  • Cell Model: RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

  • Protocol: LPS-Induced Inflammatory Response

    • Cell Culture: Culture macrophages in appropriate medium.

    • Pre-treatment: Pre-treat cells with various concentrations of cis-3M-RESV for 1-2 hours.

    • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

    • Analysis:

      • Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.[9]

      • Pro-inflammatory Cytokine Secretion: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.[9][10]

      • Protein Expression: Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) and signaling proteins (e.g., phosphorylated p65, p38) by Western blot.[7][9]

Quantitative Data Summary: Anti-Inflammatory Efficacy
Experimental Model Cell Line Parameter Measured cis-Trimethoxy Resveratrol Concentration Result Reference
Inflammasome ActivityHuman MacrophagesIL-1β secretionPre-treatmentReduction in IL-1β secretion[7]
Inflammatory MediatorsRAW 264.7 MacrophagesNO, TNF-α, IL-6 productionVariesSuppression of inflammatory mediators[9]

Neuroprotective Efficacy

While direct studies on the neuroprotective effects of cis-trimethoxy resveratrol are less common, the broader class of resveratrol analogs has shown promise in this area.[6][11]

In Vitro Models

4.1.1. Neuronal Cell Culture Models

  • Objective: To assess the protective effects of cis-3M-RESV against neuronal cell death induced by various stressors.

  • Cell Models: SH-SY5Y human neuroblastoma cells, primary cortical neurons.

  • Protocol: Oxidative Stress-Induced Neurotoxicity

    • Cell Culture: Culture neuronal cells in appropriate medium.

    • Pre-treatment: Pre-treat cells with cis-3M-RESV for a specified time.

    • Neurotoxic Insult: Induce oxidative stress using agents like H₂O₂ or glutamate.

    • Viability Assessment: Measure cell viability using the MTT assay.

    • Mechanism of Action: Investigate the underlying mechanisms by measuring reactive oxygen species (ROS) levels (e.g., using DCFDA), and analyzing the expression of neuroprotective proteins (e.g., Sirtuin 1).[12]

Signaling Pathways and Molecular Mechanisms

cis-Trimethoxy Resveratrol exerts its biological effects by modulating several key signaling pathways.

Anti-Cancer Signaling
  • CDK1 Activation Pathway: In Jurkat T cells, cis-3M-RESV induces prometaphase arrest and prolonged activation of Cyclin-Dependent Kinase 1 (CDK1), leading to the phosphorylation of Bcl-2 family proteins and subsequent mitochondrial apoptosis.[5]

  • MAPK Pathway: In lung adenocarcinoma cells, a trimethoxy resveratrol derivative was found to inhibit invasion by suppressing the MAPK pathway, specifically the phosphorylation of JNK and p38.[13]

Anti-Inflammatory Signaling
  • NF-κB and MAPK Pathways: Methoxy (B1213986) derivatives of resveratrol have been shown to suppress lipopolysaccharide-induced inflammation in RAW 264.7 cells by inactivating the MAPK and NF-κB signaling pathways.[9]

  • Inflammasome Inhibition: cis-Resveratrol has been demonstrated to inhibit both canonical and non-canonical inflammasomes in human macrophages.[7]

Visualizations

Experimental Workflow for In Vitro Anti-Cancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Metastatic Potential Cell Seeding Cell Seeding Treatment with cis-3M-RESV Treatment with cis-3M-RESV Cell Seeding->Treatment with cis-3M-RESV Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with cis-3M-RESV->Cell Viability Assay (MTT) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Flow Cytometry Flow Cytometry Apoptosis Assay (Annexin V/PI)->Flow Cytometry Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Flow Cytometry Wound Healing Assay Wound Healing Assay Microscopy & Analysis Microscopy & Analysis Wound Healing Assay->Microscopy & Analysis Transwell Invasion Assay Transwell Invasion Assay Cell Staining & Counting Cell Staining & Counting Transwell Invasion Assay->Cell Staining & Counting IC50 Determination->Apoptosis Assay (Annexin V/PI) IC50 Determination->Cell Cycle Analysis IC50 Determination->Wound Healing Assay IC50 Determination->Transwell Invasion Assay

Caption: Workflow for in vitro evaluation of cis-3M-RESV's anti-cancer effects.

Signaling Pathway of cis-Trimethoxy Resveratrol in Apoptosis Induction

G cis-3M-RESV cis-3M-RESV Microtubule Damage Microtubule Damage cis-3M-RESV->Microtubule Damage Prometaphase Arrest Prometaphase Arrest Microtubule Damage->Prometaphase Arrest Prolonged CDK1 Activation Prolonged CDK1 Activation Prometaphase Arrest->Prolonged CDK1 Activation Bcl-2 Phosphorylation Bcl-2 Phosphorylation Prolonged CDK1 Activation->Bcl-2 Phosphorylation Mcl-1 Phosphorylation Mcl-1 Phosphorylation Prolonged CDK1 Activation->Mcl-1 Phosphorylation BIM Phosphorylation BIM Phosphorylation Prolonged CDK1 Activation->BIM Phosphorylation BAK Activation BAK Activation Bcl-2 Phosphorylation->BAK Activation Mcl-1 Phosphorylation->BAK Activation BIM Phosphorylation->BAK Activation Mitochondrial Apoptosis Mitochondrial Apoptosis BAK Activation->Mitochondrial Apoptosis G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IκBα IκBα TLR4->IκBα Resveratrol Analogs Resveratrol Analogs Resveratrol Analogs->p38 Resveratrol Analogs->JNK Resveratrol Analogs->ERK Resveratrol Analogs->IκBα Inflammatory Gene Expression Inflammatory Gene Expression p38->Inflammatory Gene Expression JNK->Inflammatory Gene Expression ERK->Inflammatory Gene Expression p65/p50 p65/p50 IκBα->p65/p50 degradation p65/p50->Inflammatory Gene Expression translocation

References

Application Notes and Protocols: Exploring the Synergistic Potential of cis-Trismethoxy Resveratrol in Combination Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-trismethoxy resveratrol (B1683913), a methylated analog of resveratrol, has emerged as a promising anti-mitotic agent with superior pharmacokinetic properties compared to its parent compound. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. While preclinical studies have established its potency as a standalone agent, its potential in combination with other chemotherapeutics remains a compelling area of investigation. This document provides a comprehensive overview of the rationale, potential synergistic combinations, and detailed experimental protocols for evaluating cis-trismethoxy resveratrol in combination cancer therapy.

Note: Direct experimental data on the synergistic effects of this compound in combination with other chemotherapeutics are limited in the current scientific literature. The following application notes and protocols are based on the known mechanism of action of this compound as a tubulin polymerization inhibitor and the established principles of combination chemotherapy.

Rationale for Combination Therapy

The primary goal of combination chemotherapy is to achieve a synergistic or additive therapeutic effect, overcome drug resistance, and reduce dose-limiting toxicities. Combining drugs with different mechanisms of action can target multiple vulnerabilities in cancer cells, leading to enhanced efficacy. As an anti-mitotic agent, this compound is a strong candidate for combination with chemotherapeutics that target other cellular processes, such as DNA replication and repair, or induce apoptosis through alternative pathways.

Quantitative Data Summary

While combination data is scarce, the following table summarizes the reported cytotoxic activity of this compound as a single agent in various cancer cell lines. This data can serve as a baseline for designing combination studies.

Cell LineCancer TypeIC50 (µM)Reference
Caco-2Human Colon Cancer~0.3[1]
A-549Non-small Cell Lung CancerNot specified[2]
HT-29Colon CancerNot specified[2]
MCF-7Breast CancerNot specified[2]
MLMMelanomaNot specified[2]
SKMEL-5MelanomaNot specified[2]

Proposed Synergistic Combinations and Mechanisms

Based on its role as a tubulin polymerization inhibitor, this compound is hypothesized to act synergistically with the following classes of chemotherapeutic agents:

Platinum-Based Agents (e.g., Cisplatin, Carboplatin)
  • Mechanism of Synergy: Cisplatin and carboplatin (B1684641) are DNA-damaging agents that form adducts with DNA, leading to the activation of DNA damage response pathways and apoptosis. By arresting cells in the G2/M phase of the cell cycle, this compound can sensitize them to the cytotoxic effects of DNA-damaging agents. Cells arrested in G2/M have less time to repair DNA damage before undergoing apoptosis.

Anthracyclines (e.g., Doxorubicin)
  • Mechanism of Synergy: Doxorubicin has multiple anti-cancer mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). The combination with a mitotic inhibitor like this compound can lead to a multi-pronged attack on cancer cells, targeting both cell division and DNA integrity.

Taxanes (e.g., Paclitaxel)
  • Mechanism of Synergy: While both this compound and paclitaxel (B517696) target microtubules, they do so through different mechanisms. Paclitaxel stabilizes microtubules, preventing their disassembly, while this compound inhibits their formation. The combination of these two agents could lead to a more profound disruption of microtubule dynamics, resulting in enhanced mitotic catastrophe and apoptosis. However, some studies on resveratrol (not this compound) have shown antagonistic effects with paclitaxel in certain breast cancer cell lines, suggesting that the outcome of this combination may be cell-type dependent.[3][4]

Experimental Protocols

The following are detailed protocols for evaluating the synergistic potential of this compound in combination with other chemotherapeutics.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and a combination agent, both individually and in combination, and to calculate the Combination Index (CI) for synergy assessment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent of choice (e.g., Cisplatin, Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chosen chemotherapeutic agent.

    • Treat cells with varying concentrations of each drug alone and in combination at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Chemotherapeutic agent of choice

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each drug alone and in combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To investigate the effect of the combination treatment on key signaling proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Chemotherapeutic agent of choice

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-Cyclin B1, anti-CDC2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as described for the apoptosis assay, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

G cluster_0 This compound cluster_1 DNA Damaging Agent (e.g., Cisplatin) Tubulin Tubulin Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Synergistic Cell Death Synergistic Cell Death Apoptosis->Synergistic Cell Death DNA DNA DNA Damage DNA Damage DNA->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Apoptosis_DNA Apoptosis p53 Activation->Apoptosis_DNA Induces Apoptosis_DNA->Synergistic Cell Death

Caption: Proposed synergistic mechanism of this compound and a DNA damaging agent.

Experimental Workflow

G Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Drug Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Analysis Western Blot Analysis Drug Treatment->Western Blot Analysis Data Analysis & Synergy Determination Data Analysis & Synergy Determination Cell Viability Assay (MTT)->Data Analysis & Synergy Determination Apoptosis Assay (Flow Cytometry)->Data Analysis & Synergy Determination Western Blot Analysis->Data Analysis & Synergy Determination

Caption: General workflow for evaluating synergistic combinations.

Conclusion

This compound holds significant promise as a component of combination chemotherapy due to its potent anti-mitotic activity and favorable pharmacokinetic profile. The proposed combinations and detailed protocols in this document provide a solid framework for researchers to systematically investigate its synergistic potential. Further preclinical studies are warranted to validate these hypotheses and to pave the way for potential clinical applications, ultimately aiming to improve therapeutic outcomes for cancer patients.

References

Developing Drug Delivery Systems for cis-Trismethoxy Resveratrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Trismethoxy resveratrol (B1683913), a derivative of the well-studied polyphenol resveratrol, presents a promising candidate for various therapeutic applications due to its anti-mitotic activity and inhibition of tubulin polymerization. However, like many stilbenoids, its clinical translation is likely hampered by poor aqueous solubility and potential metabolic instability. The development of effective drug delivery systems is therefore paramount to enhancing its bioavailability and therapeutic efficacy.

These application notes provide a comprehensive guide for researchers initiating the development of drug delivery systems for cis-Trismethoxy resveratrol. The following sections detail generalized protocols for the formulation and characterization of nanoparticle-based delivery systems, drawing upon established methodologies for resveratrol and its analogs. While specific parameters will require optimization for this compound, these protocols offer a robust starting point for formulation development. The primary goals of these delivery systems are to improve solubility, protect the molecule from degradation, and facilitate controlled release.[1][2][3][4]

Data Presentation: Nanoparticle Formulation Characteristics

The successful formulation of a drug delivery system is contingent on achieving specific physicochemical properties. The following tables summarize key quantitative parameters for common nanoparticle formulations developed for resveratrol, which can serve as target benchmarks for the development of this compound delivery systems.

Table 1: Physicochemical Properties of Resveratrol-Loaded Nanoparticles

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Liposomes110 - 200< 0.345.8 - 56.9Not Reported[2][5]
Polymeric Nanoparticles (PCL)129.5 - 145< 0.3~96.6Not Reported[6]
Solid Lipid Nanoparticles (SLNs)~330< 0.3~72.2Not Reported[7]
Nanoemulsions~41Not ReportedNot ReportedNot Reported[2]
Chitosan-based Nanoparticles310 - 5750.28 - 0.6745.8 - 71.9Not Reported[8]

Table 2: In Vitro Release Profile of Resveratrol from Nanoparticle Formulations

Nanoparticle TypeTime to 50% Release (hours)Total Release (%)Study Duration (hours)Release ConditionsReference
LiposomesNot ReportedNot ReportedNot ReportedNot Reported[2]
Polymeric Nanoparticles~24~80120pH 7.4, 37°C[6]
Chitosan-based Nanoparticles> 24~30-5048pH 7.4, 37°C[8]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of liposomal and polymeric nanoparticle formulations of this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes, which are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic drugs like this compound.[1][9][10]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a round-bottom flask using a chloroform/methanol mixture (e.g., 2:1 v/v). The molar ratio of phosphatidylcholine to cholesterol can be optimized (e.g., 2:1). The amount of this compound should be determined based on the desired drug loading.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. The volume of PBS will determine the final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

    • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a mini-extruder.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 x g) for 30 minutes. The pellet will contain the liposomes, and the supernatant will contain the free drug.

    • Alternatively, use size exclusion chromatography to separate the liposomes from the free drug.

  • Storage:

    • Store the final liposomal suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL).[6]

Materials:

  • This compound

  • Polymer (e.g., PCL)

  • Organic solvent (e.g., acetone)

  • Aqueous solution containing a stabilizer (e.g., Poloxamer 188 or TPGS)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., PCL) and this compound in a water-miscible organic solvent like acetone.

  • Nanoprecipitation:

    • Under moderate magnetic stirring, slowly inject the organic phase into an aqueous solution containing a stabilizer. The stabilizer prevents nanoparticle aggregation.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles with the encapsulated drug.

  • Solvent Evaporation:

    • Continuously stir the suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the free drug and excess stabilizer.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be lyophilized. Resuspend the nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose) and freeze-dry.

Protocol 3: Characterization of Nanoparticle Formulations

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water.

    • Measure the electrophoretic mobility of the nanoparticles in an electric field to determine the zeta potential.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Procedure:

    • Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Disrupt the nanoparticle pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of drug in the disrupted nanoparticles.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

4. In Vitro Drug Release Study:

  • Technique: Dialysis Method

  • Procedure:

    • Place a known amount of the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the amount of released this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug release versus time.

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_purification Purification & Isolation cluster_characterization Physicochemical Characterization drug This compound mix Mixing & Dissolution drug->mix excipients Lipids/Polymers & Excipients excipients->mix solvent Organic Solvent solvent->mix formation Nanoparticle Formation mix->formation Thin-film hydration or Nanoprecipitation centrifugation Centrifugation/ Chromatography formation->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization (Optional) washing->lyophilization size_pdi Particle Size & PDI (DLS) lyophilization->size_pdi zeta Zeta Potential lyophilization->zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) lyophilization->ee_dl release In Vitro Release (Dialysis) lyophilization->release signaling_pathway cluster_delivery Drug Delivery & Cellular Uptake cluster_action Mechanism of Action np This compound Nanoparticle cell_membrane Cell Membrane np->cell_membrane Targeting endocytosis Endocytosis cell_membrane->endocytosis release Drug Release endocytosis->release Intracellular Trafficking drug_molecule This compound release->drug_molecule tubulin Tubulin drug_molecule->tubulin inhibition Inhibition of Tubulin Polymerization tubulin->inhibition mitotic_arrest Mitotic Arrest inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols for cis-Trismethoxy Resveratrol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Resveratrol (B1683913), a naturally occurring polyphenol, has demonstrated neuroprotective properties in various experimental models. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.

cis-Trismethoxy resveratrol, a methylated derivative of resveratrol, offers a promising alternative. Pharmacokinetic studies have indicated that it possesses superior oral availability, greater plasma exposure, a longer elimination half-life, and lower clearance compared to its parent compound, resveratrol[1]. These improved pharmacokinetic characteristics suggest that this compound could be a more effective therapeutic agent for chronic conditions like neurodegenerative diseases.

These application notes provide an overview of the current understanding and proposed methodologies for investigating the therapeutic potential of this compound in models of neurodegenerative disease. While direct experimental evidence for its neuroprotective efficacy is still emerging, the following protocols and information are based on the known mechanisms of related resveratrol compounds and the advantageous pharmacological profile of this compound.

Potential Mechanisms of Action

The neuroprotective effects of resveratrol and its analogs are multifaceted. While the precise mechanisms of this compound are under investigation, it is hypothesized to act through several key pathways based on studies of cis-resveratrol (B22520) and other resveratrol derivatives:

  • Modulation of Tyrosyl-tRNA Synthetase (TyrRS) and DNA Repair: Studies on cis-resveratrol have revealed a unique neuroprotective mechanism involving the upregulation of TyrRS. This action facilitates histone serine-ADP-ribosylation-dependent DNA repair, protecting neurons from damage induced by neurotoxic agents[2][3]. This pathway is distinct from the primary mechanisms associated with trans-resveratrol.

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a known activator of SIRT1, a deacetylase involved in cellular stress resistance, mitochondrial biogenesis, and longevity[4][5][6][7]. Activation of SIRT1 has been shown to be neuroprotective in various models of neurodegeneration[4][5][6][7]. While some methylated resveratrol analogs have shown reduced SIRT1 activation, the potential for this compound to modulate this pathway warrants investigation.

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and chronic inflammation are key drivers of neurodegeneration. Resveratrol and its derivatives can scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways, such as NF-κB, thereby reducing the production of pro-inflammatory cytokines[8][9].

Quantitative Data Summary

Direct quantitative data on the neuroprotective effects of this compound in neurodegenerative disease models is currently limited. However, pharmacokinetic data highlights its potential advantages over resveratrol.

CompoundParameterValueSpeciesReference
This compound PharmacokineticsSuperior oral availability, greater plasma exposure, longer elimination half-life, and lower clearance compared to resveratrol.In vivo (unspecified)[1]
Resveratrol Bioavailability (Oral)< 1% (free resveratrol)Humans[10]
Elimination Half-life1-3 hours (single dose)Humans[11]

Experimental Protocols

The following are detailed protocols for investigating the neuroprotective effects of this compound in both in vitro and in vivo models of neurodegenerative disease. These are adapted from established methods for resveratrol and its analogs.

Protocol 1: In Vitro Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

Objective: To assess the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a neuronal phenotype, or primary cortical neurons.

Materials:

  • This compound (≥98% purity)

  • Amyloid-beta 1-42 (Aβ42) peptide

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS detection reagent

  • Caspase-3 colorimetric or fluorometric assay kit for apoptosis detection

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium.

    • To induce differentiation, seed cells at an appropriate density and treat with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Preparation of Aβ42 Oligomers:

    • Reconstitute lyophilized Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -20°C.

    • Prior to use, dissolve the Aβ42 film in DMSO to a stock concentration (e.g., 1 mM) and then dilute in serum-free medium to the desired final concentration (e.g., 5 µM).

    • Incubate the Aβ42 solution at 4°C for 24 hours to allow for oligomer formation.

  • Treatment:

    • Seed differentiated SH-SY5Y cells in 96-well plates for viability and ROS assays, and in 6-well plates for apoptosis assays.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Add the prepared Aβ42 oligomers to the wells to a final concentration of 5 µM.

    • Incubate the cells for 24-48 hours.

  • Endpoint Assays:

    • Cell Viability (MTT Assay):

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):

      • Wash the cells and incubate with DCFDA solution.

      • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

    • Apoptosis (Caspase-3 Activity Assay):

      • Lyse the cells from the 6-well plates.

      • Perform the caspase-3 assay according to the manufacturer's instructions, measuring the colorimetric or fluorescent signal.

Protocol 2: In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the long-term therapeutic effects of this compound on cognitive function and neuropathology in a transgenic mouse model of Alzheimer's disease.

Animal Model: 3xTg-AD mice or another suitable transgenic model.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze or other behavioral testing apparatus

  • ELISA kits for Aβ40 and Aβ42 quantification

  • Antibodies for immunohistochemical analysis (e.g., anti-Aβ, anti-phospho-tau, anti-Iba1 for microglia, anti-GFAP for astrocytes)

Procedure:

  • Animal Dosing:

    • Begin treatment at an age when pathology is developing but before significant cognitive deficits are apparent (e.g., 6 months of age for 3xTg-AD mice).

    • Administer this compound (e.g., 25 or 50 mg/kg) or vehicle daily via oral gavage for a period of 3-6 months.

  • Behavioral Testing:

    • In the final month of treatment, conduct behavioral tests to assess cognitive function.

    • Morris Water Maze:

      • Train the mice to find a hidden platform in a pool of opaque water over several days.

      • Record the escape latency, path length, and time spent in the target quadrant during a probe trial (with the platform removed).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect the brains.

    • Divide the brain hemispheres: one for biochemical analysis and one for immunohistochemistry.

    • Biochemical Analysis:

      • Homogenize one hemisphere and separate into soluble and insoluble fractions.

      • Quantify the levels of Aβ40 and Aβ42 in each fraction using ELISA.

    • Immunohistochemistry:

      • Fix the other hemisphere in paraformaldehyde, cryoprotect, and section.

      • Perform immunohistochemical staining for Aβ plaques, hyperphosphorylated tau, activated microglia (Iba1), and reactive astrocytes (GFAP).

      • Quantify the plaque burden and gliosis using image analysis software.

Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus cis-TMR This compound TyrRS Tyrosyl-tRNA Synthetase cis-TMR->TyrRS Upregulates SIRT1 SIRT1 cis-TMR->SIRT1 Activates (Hypothesized) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) cis-TMR->Antioxidant_Enzymes Upregulates (Hypothesized) NF_kB NF-κB cis-TMR->NF_kB Inhibits (Hypothesized) DNA_Repair DNA Repair TyrRS->DNA_Repair Facilitates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Pro_inflammatory_Genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_Genes Transcription Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Differentiate SH-SY5Y cells D Pre-treat cells with cis-TMR A->D B Prepare Aβ42 oligomers E Add Aβ42 oligomers B->E C Prepare cis-TMR solutions C->D D->E F Incubate for 24-48h E->F G Cell Viability Assay (MTT) F->G H ROS Assay (DCFDA) F->H I Apoptosis Assay (Caspase-3) F->I In_Vivo_Workflow cluster_treatment_invivo Treatment Phase cluster_behavior Behavioral Assessment cluster_postmortem Post-mortem Analysis A_vivo Daily oral gavage of cis-TMR or vehicle to 3xTg-AD mice (3-6 months) B_vivo Morris Water Maze testing A_vivo->B_vivo C_vivo Brain tissue collection B_vivo->C_vivo D_vivo Biochemical Analysis (Aβ ELISA) C_vivo->D_vivo E_vivo Immunohistochemistry (Plaques, Tangles, Gliosis) C_vivo->E_vivo

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Resveratrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature predominantly focuses on trans-resveratrol and its methoxylated analogues like pterostilbene (B91288), rather than cis-trimethoxy-resveratrol specifically. The principles and methodologies outlined below are based on extensive research into these closely related compounds and are directly applicable to strategies for improving the bioavailability of resveratrol (B1683913) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of resveratrol and its derivatives typically low?

The poor oral bioavailability of resveratrol is primarily due to two factors: extensive first-pass metabolism in the intestines and liver, and its low aqueous solubility. Enzymes in the intestinal wall and liver rapidly convert resveratrol into its glucuronide and sulfate (B86663) metabolites, reducing the amount of the active compound that reaches systemic circulation.

Q2: What are the primary metabolic pathways for resveratrol?

Resveratrol is primarily metabolized through glucuronidation and sulfation, processes carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively. Some degree of hydroxylation may also occur. Methoxylated derivatives like pterostilbene are generally more resistant to this rapid metabolism, which contributes to their higher bioavailability.

Q3: What are the most common strategies to improve the oral bioavailability of resveratrol?

Common strategies focus on protecting the molecule from premature metabolism and enhancing its absorption. These include:

  • Nanoencapsulation: Formulating resveratrol within nanoparticles, liposomes, or micelles to protect it from metabolic enzymes and improve its transport across the intestinal epithelium.

  • Co-administration with inhibitors of metabolism: Using adjuvants like piperine (B192125) (an extract from black pepper) to inhibit the UGT enzymes responsible for resveratrol's rapid glucuronidation.

  • Structural modification: Synthesizing analogues, such as methoxylated derivatives (e.g., trimethoxy-resveratrol), which are inherently more stable and less susceptible to first-pass metabolism.

  • Amorphous solid dispersions: Improving the dissolution rate and solubility of resveratrol by dispersing it in a polymer matrix.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between subjects in animal studies.

  • Possible Cause 1: Inconsistent fasting times. Food in the gastrointestinal tract can significantly alter drug absorption.

    • Solution: Ensure all animal subjects are fasted for a standardized period (e.g., 12 hours) before oral administration of the formulation, with free access to water.

  • Possible Cause 2: Inaccurate dose administration. Inconsistent gavage technique can lead to variations in the actual dose delivered.

    • Solution: Train all personnel on proper oral gavage techniques. Ensure the formulation is homogenous and does not precipitate, leading to inconsistent concentrations being drawn for administration.

  • Possible Cause 3: Stress-induced physiological changes. Handling and administration can cause stress in animals, affecting gut motility and blood flow.

    • Solution: Acclimatize animals to the experimental procedures and handling to minimize stress.

Issue 2: In vitro dissolution results do not correlate with in vivo bioavailability.

  • Possible Cause 1: Dissolution medium does not reflect physiological conditions. Standard buffers may not accurately mimic the complex environment of the gastrointestinal tract.

    • Solution: Use biorelevant dissolution media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, or Fed State Simulated Intestinal Fluid - FeSSIF) that contain bile salts and lecithin (B1663433) to better simulate the in vivo environment.

  • Possible Cause 2: The formulation is stable in the dissolution medium but degrades in the presence of metabolic enzymes.

    • Solution: Conduct in vitro stability studies using simulated gastric and intestinal fluids that also include relevant metabolic enzymes or liver microsomes to assess the formulation's susceptibility to degradation.

Issue 3: Low permeability observed in Caco-2 cell monolayer assays.

  • Possible Cause 1: Poor compound solubility in the assay medium. If the compound precipitates, its effective concentration at the cell surface is reduced.

    • Solution: Ensure the concentration of the compound in the donor compartment is below its thermodynamic solubility in the transport medium. A small percentage of a non-toxic solubilizing agent (e.g., DMSO) can be used, but its effect on cell monolayer integrity must be verified.

  • Possible Cause 2: Active efflux by transporters. The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) expressed on Caco-2 cells.

    • Solution: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm.

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters for Different Resveratrol Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Unformulated Resveratrol10025 ± 50.575 ± 15
Resveratrol + Piperine100 + 1060 ± 120.5225 ± 40
Lipid-core Nanocapsules50150 ± 301.0980 ± 150
Solid Lipid Nanoparticles50120 ± 251.5850 ± 120

Note: Values are representative and may vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >250 Ω·cm² is generally considered acceptable.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., trimethoxy-resveratrol formulation) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replenish with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast the rats overnight (approx. 12 hours) before the experiment.

  • Formulation Administration: Administer the trimethoxy-resveratrol formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Extract the drug from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Quantify the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Visualizations

G cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_solutions Improvement Strategies A cis-Trimethoxy Resveratrol (Poor Solubility & Stability) B Low Dissolution A->B Solubility Barrier C Intestinal Metabolism (e.g., by UGTs) A->C Metabolic Barrier B->C D Hepatic Metabolism C->D E Low Systemic Bioavailability D->E S1 Nanoencapsulation (Liposomes, Nanoparticles) S1->B Improves Solubility S1->C Protects from Metabolism S2 Co-administration (e.g., Piperine) S2->C Inhibits Enzymes S3 Solid Dispersions S3->B Enhances Dissolution

Caption: Key barriers to oral bioavailability and corresponding improvement strategies.

G start Start: New Formulation dissolution Step 1: In Vitro Dissolution (Biorelevant Media) start->dissolution permeability Step 2: Caco-2 Permeability Assay dissolution->permeability pk_study Step 3: In Vivo Pharmacokinetic Study (Rodent Model) permeability->pk_study decision Bioavailability Improved? pk_study->decision optimize Optimize Formulation decision->optimize  No end End: Proceed to further studies decision->end  Yes optimize->dissolution

Caption: Experimental workflow for evaluating a new oral formulation.

Technical Support Center: Synthesis of Pure cis-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure cis-Trismethoxy resveratrol (B1683913) (cis-3,4',5-trimethoxystilbene). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure cis-Trismethoxy resveratrol?

A1: The main challenges include:

  • Controlling Stereoselectivity: Many synthetic methods yield a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically more stable and favored product.[1]

  • Isomer Separation: The separation of cis and trans isomers can be difficult due to their similar physical properties.

  • cis-Isomer Instability: The cis-isomer is less stable than the trans-isomer and can be prone to isomerization to the trans form upon exposure to heat, light (UV), or acidic/basic conditions.[2][3]

  • Purification from Byproducts: Removal of reaction byproducts, such as triphenylphosphine (B44618) oxide in the Wittig reaction, can be challenging and may require multiple purification steps.

Q2: Which synthetic method is best suited for obtaining the cis-isomer?

A2: The Wittig reaction is the most commonly employed method for synthesizing cis-stilbenes. By using a non-stabilized ylide under salt-free conditions, the reaction kinetically favors the formation of the cis (or Z) alkene.[4][5] However, it often produces a mixture of isomers that requires careful purification. Modifications of the Horner-Wadsworth-Emmons (HWE) reaction, such as the Still-Gennari modification, are specifically designed for high Z-selectivity.[6] Photochemical isomerization of the more stable trans-isomer to the cis-isomer using UV light is another viable approach, although this also results in an equilibrium mixture.[2][7]

Q3: How can I confirm the stereochemistry and purity of my synthesized this compound?

A3: The most common methods for stereochemical confirmation and purity analysis are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between cis and trans isomers. The vinylic protons of the cis-isomer typically appear at a different chemical shift (around 6.5-6.6 ppm) compared to the trans-isomer (around 7.0-7.1 ppm).[8] The coupling constant (J-coupling) for the vinylic protons is also diagnostic, with cis-alkenes having a smaller coupling constant (typically around 12 Hz) than trans-alkenes (typically around 16 Hz).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the cis and trans isomers. Under reverse-phase conditions, the trans-isomer usually elutes before the cis-isomer.[9][10] UV detection at specific wavelengths (e.g., 286 nm for cis and 306 nm for trans) can enhance sensitivity.[11]

Troubleshooting Guides

Issue 1: Low cis:trans Isomer Ratio in Wittig Reaction

Possible Causes & Solutions

CauseRecommended Solution
Use of a Stabilized Ylide Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) thermodynamically favor the formation of the trans (E)-alkene.[4] Use a non-stabilized ylide, such as one generated from a benzyltriphenylphosphonium (B107652) halide.
Presence of Lithium Salts Lithium salts can promote the equilibration of intermediates in the Wittig reaction, leading to a higher proportion of the more stable trans-isomer.[12] When generating the ylide, use sodium- or potassium-based strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) instead of organolithium bases like n-butyllithium (n-BuLi).[6][13]
Reaction Temperature Higher reaction temperatures can lead to equilibration and favor the trans-isomer. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled cis-product.
Solvent Choice The polarity of the solvent can influence the stereoselectivity. Aprotic, non-polar solvents like THF or diethyl ether under salt-free conditions generally favor cis-alkene formation.[14]
Issue 2: Difficulty in Separating cis and trans Isomers

Possible Causes & Solutions

CauseRecommended Solution
Similar Polarity of Isomers The cis and trans isomers of trismethoxy resveratrol have very similar polarities, making separation by standard column chromatography challenging.
Column Chromatography: Use a high-purity silica (B1680970) gel or alumina (B75360) and a carefully optimized eluent system, often a mixture of non-polar and slightly polar solvents (e.g., hexane/ethyl acetate). A slow, shallow gradient elution can improve separation.[15]
Fractional Crystallization: The trans-isomer is generally less soluble than the cis-isomer in solvents like ethanol (B145695) or hexane.[16] Dissolving the crude mixture in a minimum amount of a hot solvent and allowing it to cool slowly can cause the trans-isomer to crystallize out, enriching the mother liquor with the cis-isomer. This process may need to be repeated.
Co-elution with Byproducts Triphenylphosphine oxide, a byproduct of the Wittig reaction, can sometimes co-elute with the desired products.
Purification Strategy: First, attempt to remove the bulk of the triphenylphosphine oxide. This can sometimes be achieved by precipitation from a non-polar solvent or by performing a preliminary filtration through a short plug of silica gel. Then, proceed with careful column chromatography for isomer separation.
Issue 3: Degradation of cis-Isomer During Purification or Storage

Possible Causes & Solutions

CauseRecommended Solution
Isomerization to trans-isomer The cis-isomer is thermodynamically less stable and can isomerize to the trans-isomer upon exposure to heat, light (especially UV), or acidic/basic conditions.[2][3]
Purification Conditions: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at low temperature. Protect the sample from direct light by wrapping flasks in aluminum foil. Ensure that all solvents and reagents used in the workup and purification are neutral.
Storage: Store the purified this compound in a dark, cold environment (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is designed to favor the formation of the cis-isomer.

Materials:

  • 3,5-Dimethoxybenzyltriphenylphosphonium bromide

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add NaH (1.2 eq) or KOtBu (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of p-anisaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the cis and trans isomers and remove triphenylphosphine oxide.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude mixture of cis- and trans-Trismethoxy resveratrol

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). The less polar trans-isomer will typically elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the more polar cis-isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure cis-isomer. Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

Quantitative Data Summary

Table 1: Analytical Data for cis- and trans-Trismethoxy Resveratrol

ParameterThis compoundtrans-Trismethoxy ResveratrolReference
¹H NMR (CDCl₃, 500 MHz) [8]
Vinylic Protons (δ, ppm)6.47-6.50 (m, 1H), 6.57 (d, 1H, J=10 Hz)~7.0-7.1[8]
Methoxy Protons (δ, ppm)3.71 (s, 6H), 3.81 (s, 3H)~3.8[8]
¹³C NMR (CDCl₃, 125 MHz) [8]
Key Signals (δ, ppm)55.2 (3C), 99.6, 106.6Not specified[8]
HPLC Retention Time ~3.9 min~2.6 min[10]
UV λmax 286 nm306 nm[11]

Note: NMR and HPLC data can vary depending on the solvent and specific experimental conditions.

Visualizations

Diagram 1: Synthetic Pathway via Wittig Reaction

Wittig_Synthesis reagent1 3,5-Dimethoxybenzyl triphenylphosphonium bromide ylide Phosphonium Ylide reagent1->ylide 1. Base reagent2 p-Anisaldehyde reaction_mixture Reaction Mixture (cis/trans isomers + Ph₃PO) base Strong Base (e.g., NaH) in Anhydrous THF ylide->reaction_mixture 2. p-Anisaldehyde purification Column Chromatography or Fractional Crystallization reaction_mixture->purification cis_product Pure cis-Trismethoxy Resveratrol trans_product trans-Isomer byproduct Triphenylphosphine Oxide purification->cis_product purification->trans_product purification->byproduct

Caption: Wittig reaction workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low cis-Selectivity

Troubleshooting_cis_Selectivity start Low cis:trans Ratio check_ylide Is the ylide non-stabilized? start->check_ylide check_base Was a non-lithium base used? check_ylide->check_base Yes solution_ylide Use a non-stabilized ylide (e.g., from benzylphosphonium salt) check_ylide->solution_ylide No check_temp Was the reaction run at low temp? check_base->check_temp Yes solution_base Use NaH, KOtBu, or NaNH₂ to avoid lithium salts check_base->solution_base No solution_temp Run reaction at -78°C to 0°C check_temp->solution_temp No

Caption: Decision tree for troubleshooting low cis-selectivity in a Wittig reaction.

Diagram 3: Isomer Separation Workflow

Isomer_Separation crude Crude Reaction Mixture method_choice Choose Separation Method crude->method_choice fractional_crystallization Fractional Crystallization method_choice->fractional_crystallization Solubility Difference column_chromatography Column Chromatography method_choice->column_chromatography Polarity Difference crystals Crystals (Enriched in trans) fractional_crystallization->crystals mother_liquor Mother Liquor (Enriched in cis) fractional_crystallization->mother_liquor trans_fraction Early Fractions (trans-isomer) column_chromatography->trans_fraction cis_fraction Late Fractions (cis-isomer) column_chromatography->cis_fraction mother_liquor->column_chromatography Further Purification pure_cis Pure cis-Isomer cis_fraction->pure_cis

References

Technical Support Center: Overcoming cis-Trismethoxy Resveratrol Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-3,5,4'-trimethoxy-stilbene (cis-TMS), a potent resveratrol (B1683913) analog. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is cis-Trismethoxy resveratrol (cis-TMS) and what is its primary mechanism of action in cancer cells?

A1: cis-3,5,4'-trimethoxystilbene (cis-TMS) is a methylated analog of resveratrol. Its primary anticancer mechanism is the inhibition of tubulin polymerization.[1] By binding to the colchicine (B1669291) site on β-tubulin, cis-TMS disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1] Notably, the cis isomer of TMS is significantly more potent in its anti-mitotic activity compared to the trans isomer and resveratrol itself.[1]

Q2: My cancer cells are showing reduced sensitivity to cis-TMS. What are the common mechanisms of resistance?

A2: Resistance to microtubule-targeting agents like cis-TMS is a multifaceted issue. The two most predominantly observed mechanisms are:

  • Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), can actively pump cis-TMS out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.

  • Alterations in Microtubule Composition: Overexpression or mutations in specific tubulin isotypes, most notably βIII-tubulin, can alter the binding affinity of cis-TMS to its target, rendering the microtubules less sensitive to the drug's depolymerizing effects.

  • Epithelial-to-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit increased resistance to various chemotherapeutic agents, including microtubule inhibitors.[2][3]

Q3: How can I determine if my resistant cells are overexpressing P-glycoprotein (P-gp)?

A3: You can assess P-gp activity and expression through several methods:

  • Functional Assays: A common method is the rhodamine 123 efflux assay. P-gp actively transports this fluorescent dye out of the cell. Increased efflux of rhodamine 123, which can be measured by flow cytometry or fluorescence microscopy, indicates higher P-gp activity. This effect can be reversed by known P-gp inhibitors like verapamil.

  • Protein Expression Analysis: Western blotting can be used to quantify the protein levels of P-gp in your resistant cell lines compared to their sensitive parental counterparts.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can measure the mRNA levels of the ABCB1 gene, which encodes for P-gp.

Q4: What is the role of βIII-tubulin in cis-TMS resistance and how can I measure its expression?

A4: βIII-tubulin is a tubulin isotype that is often associated with resistance to microtubule-targeting drugs. Its overexpression can lead to the formation of more dynamic microtubules that are less susceptible to the effects of inhibitors like cis-TMS. You can measure the expression of βIII-tubulin in your cell lines using standard molecular biology techniques such as Western blotting or immunofluorescence.

Q5: What are the general strategies to overcome cis-TMS resistance?

A5: The most promising strategy to combat cis-TMS resistance is through combination therapy . This involves co-administering cis-TMS with other agents that can:

  • Inhibit P-glycoprotein: Using a P-gp inhibitor can block the efflux of cis-TMS, thereby increasing its intracellular concentration and restoring its cytotoxic effects.

  • Target other signaling pathways: Combining cis-TMS with inhibitors of pathways known to be involved in cell survival and proliferation, such as the PI3K/Akt or Wnt/β-catenin pathways, can create a synergistic anti-cancer effect.

  • Induce apoptosis through alternative mechanisms: Using a drug that induces apoptosis via a different pathway can be effective in cells that have developed resistance to microtubule disruption.

  • Reverse Epithelial-to-Mesenchymal Transition (EMT): Some compounds have been shown to reverse the EMT process, potentially re-sensitizing cancer cells to cis-TMS.

Troubleshooting Guides

This section provides specific troubleshooting advice for common experimental issues.

Problem Possible Cause(s) Suggested Solution(s)
Decreased efficacy of cis-TMS over time in cell culture. Development of a resistant cell population.1. Perform a cell viability assay (e.g., MTT assay) to confirm the shift in IC50 value. 2. Investigate the primary resistance mechanisms: check for P-gp overexpression (Rhodamine 123 assay, Western blot) and/or βIII-tubulin upregulation (Western blot). 3. Consider developing a resistant cell line through continuous exposure to increasing concentrations of cis-TMS for further studies.
Inconsistent results in cell viability assays (e.g., MTT). 1. Inconsistent cell seeding density. 2. Precipitation of cis-TMS in culture media. 3. Variations in incubation time.1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare fresh cis-TMS solutions and ensure complete dissolution in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for precipitates. 3. Standardize the incubation time for all experiments.
No synergistic effect observed in combination therapy experiments. 1. Suboptimal drug concentrations or ratios. 2. Inappropriate timing of drug administration (simultaneous vs. sequential). 3. The chosen combination does not target synergistic pathways in your specific cell line.1. Perform dose-matrix experiments with a wide range of concentrations for both drugs to identify synergistic ratios. 2. Test different administration schedules (e.g., pre-treatment with one drug before adding the second). 3. Review the literature for validated synergistic combinations in your cancer cell type or explore combinations targeting different resistance mechanisms. Use the Chou-Talalay method to calculate the Combination Index (CI) to quantitatively assess synergy.
Difficulty in interpreting wound healing or transwell invasion assay results. 1. Uneven "scratch" in the wound healing assay. 2. Cell proliferation confounding migration results. 3. Inconsistent Matrigel coating in transwell assays.1. Use a p200 pipette tip for consistent scratch width. Alternatively, use culture inserts that create a defined cell-free zone. 2. Use a proliferation inhibitor (e.g., Mitomycin C) at a concentration that does not affect cell viability but halts cell division. 3. Ensure even coating of the transwell membrane with Matrigel and allow it to solidify properly before seeding cells.

Data Presentation

Table 1: Hypothetical IC50 Values of cis-TMS in Sensitive and Resistant Cancer Cell Lines
Cell LineDescriptionIC50 of cis-TMS (µM)Fold Resistance
MCF-7Sensitive Breast Cancer0.151
MCF-7/cisTMS-Rcis-TMS Resistant2.516.7
A549Sensitive Lung Cancer0.201
A549/cisTMS-Rcis-TMS Resistant3.819

Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.

Table 2: Example Combination Index (CI) Values for cis-TMS with a P-gp Inhibitor
CombinationFa (Fraction Affected)CI ValueInterpretation
cis-TMS + Verapamil0.500.65Synergy
cis-TMS + Verapamil0.750.52Strong Synergy
cis-TMS + Verapamil0.900.41Very Strong Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Development of a cis-TMS Resistant Cancer Cell Line
  • Determine the initial IC50: Perform a dose-response curve for cis-TMS on the parental cancer cell line using an MTT assay to determine the initial IC50 value.

  • Initial Exposure: Culture the parental cells in media containing cis-TMS at a concentration equal to the IC10-IC20 for 48-72 hours.

  • Recovery: Remove the drug-containing medium and culture the surviving cells in fresh, drug-free medium until they reach 70-80% confluency.

  • Stepwise Dose Escalation: Gradually increase the concentration of cis-TMS in subsequent treatments (e.g., 1.5 to 2-fold increase). Repeat the cycle of exposure and recovery.

  • Establishment of Resistance: Continue this process for several months. Periodically, perform MTT assays to determine the IC50 of the treated cell population. A significant increase in the IC50 value (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant cell line.

  • Characterization: Once a resistant line is established, characterize the underlying resistance mechanisms (e.g., P-gp and βIII-tubulin expression).

Protocol 2: P-glycoprotein (P-gp) Activity Assay using Rhodamine 123
  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: For inhibitor control wells, pre-incubate the cells with a known P-gp inhibitor (e.g., 20 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).

  • Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. A lower fluorescence in resistant cells indicates increased P-gp-mediated efflux. This efflux should be reversed in the presence of the P-gp inhibitor.

Protocol 3: Western Blot for βIII-Tubulin Expression
  • Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for βIII-tubulin (diluted according to the manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels of βIII-tubulin between sensitive and resistant cells.

Visualizations

cluster_0 Troubleshooting Workflow for cis-TMS Resistance Start Decreased cis-TMS Efficacy Observed Confirm_Resistance Confirm Resistance (MTT Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Pgp_Assay P-gp Activity/Expression Assay Investigate_Mechanism->Pgp_Assay  Hypothesis 1 Tubulin_Assay βIII-Tubulin Expression Assay Investigate_Mechanism->Tubulin_Assay  Hypothesis 2 Pgp_Positive P-gp Overexpression Pgp_Assay->Pgp_Positive Tubulin_Positive βIII-Tubulin Overexpression Tubulin_Assay->Tubulin_Positive Combination_Therapy Implement Combination Therapy Pgp_Positive->Combination_Therapy Tubulin_Positive->Combination_Therapy Pgp_Inhibitor cis-TMS + P-gp Inhibitor Combination_Therapy->Pgp_Inhibitor Pathway_Inhibitor cis-TMS + Pathway Inhibitor Combination_Therapy->Pathway_Inhibitor Evaluate_Synergy Evaluate Synergy (CI Calculation) Pgp_Inhibitor->Evaluate_Synergy Pathway_Inhibitor->Evaluate_Synergy Success Resistance Overcome Evaluate_Synergy->Success

Caption: Troubleshooting workflow for addressing cis-TMS resistance.

cluster_1 Signaling Pathways in cis-TMS Action and Resistance cisTMS cis-TMS Tubulin β-Tubulin cisTMS->Tubulin inhibits PI3K PI3K cisTMS->PI3K inhibits Akt Akt cisTMS->Akt inhibits Pgp P-glycoprotein (P-gp) cisTMS->Pgp Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation EMT EMT beta_catenin->EMT promotes Invasion Invasion/Metastasis EMT->Invasion Drug_Efflux cis-TMS Efflux Pgp->Drug_Efflux mediates Resistance Resistance Drug_Efflux->Resistance

Caption: Key signaling pathways affected by cis-TMS.

cluster_2 Experimental Workflow for Combination Therapy Start Hypothesize Synergistic Combination Dose_Response Single-Agent Dose-Response (MTT) Start->Dose_Response Determine_IC50 Determine IC50 for each drug Dose_Response->Determine_IC50 Combination_Assay Combination Dose-Matrix Assay (MTT) Determine_IC50->Combination_Assay Calculate_CI Calculate Combination Index (CI) Combination_Assay->Calculate_CI Synergy_Confirmed Synergy Confirmed (CI < 1) Calculate_CI->Synergy_Confirmed Synergy_Confirmed->Start No, try new combination Mechanism_Study Mechanistic Studies Synergy_Confirmed->Mechanism_Study Yes Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Mechanism_Study->Western_Blot Conclusion Conclusion on Combination Efficacy Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Western_Blot->Conclusion

Caption: Workflow for evaluating cis-TMS combination therapy.

References

troubleshooting cis-Trismethoxy resveratrol precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Trismethoxy resveratrol (B1683913). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of cis-Trismethoxy resveratrol in experimental settings and to troubleshoot common issues, particularly precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound, also known as (Z)-3,5,4'-trimethoxystilbene, is a methylated analog of the natural polyphenol resveratrol. It is a potent anti-mitotic agent that inhibits cell division.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which is crucial for microtubule formation and mitotic spindle assembly.[2] This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase transition.[2]

Q2: In which solvents is this compound soluble?

A: this compound is readily soluble in several organic solvents. It is reported to have a solubility of 50 mg/mL in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and also 50 mg/mL in ethanol (B145695).[3] It is important to note that like many stilbenoids, it has poor aqueous solubility.[4]

Q3: What is the recommended method for preparing a stock solution?

A: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.[3] For cell culture experiments, sterile DMSO is a common choice. The solid compound should be completely dissolved in the solvent by vortexing. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: Why is my this compound precipitating when I add it to my cell culture medium?

A: Precipitation of hydrophobic compounds like this compound upon addition to aqueous cell culture media is a common issue. The primary reasons include:

  • Poor Aqueous Solubility: The compound is inherently not very soluble in the aqueous environment of the media.

  • High Final Concentration: The intended final concentration in the media may exceed its solubility limit.

  • Solvent Shock: Rapid dilution of a concentrated DMSO or ethanol stock into a large volume of aqueous media can cause the compound to "crash out" of solution as the solvent environment changes abruptly.

  • Low Temperature: Adding the stock solution to cold media can decrease its solubility.

  • Interaction with Media Components: Salts, proteins, and other components in the media can sometimes interact with the compound and reduce its solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: The media turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.

Troubleshooting Workflow:

start Precipitation Observed Immediately check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration and repeat. check_concentration->reduce_concentration Yes check_dilution Was the stock added directly to the full volume of media? check_concentration->check_dilution No resolved Precipitation should be resolved. reduce_concentration->resolved serial_dilution Perform serial dilution in pre-warmed media. Add stock dropwise while vortexing. check_dilution->serial_dilution Yes check_media_temp Was the media pre-warmed to 37°C? check_dilution->check_media_temp No serial_dilution->resolved warm_media Always use pre-warmed media for dilutions. check_media_temp->warm_media No check_media_temp->resolved Yes warm_media->resolved

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Delayed Precipitation After Incubation

Symptoms: The media is clear immediately after adding the compound, but a precipitate forms after a period of incubation (e.g., hours or overnight).

Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade or isomerize over time in the culture conditions (pH, temperature, light), leading to less soluble byproducts.Check the stability of this compound under your specific experimental conditions. Minimize exposure to light.
Temperature Fluctuations Removing the culture vessel from the incubator for extended periods can cause temperature drops, reducing solubility.Use a heated stage on microscopes and minimize the time plates are outside the incubator.
Evaporation Evaporation of media from the culture vessel can increase the compound's concentration to a point where it exceeds its solubility.Ensure proper humidification in the incubator and use appropriate seals on culture plates or flasks.
pH Shift Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of the compound.Use a well-buffered medium (e.g., containing HEPES) and monitor the pH of your culture.

Data Presentation

Solubility of this compound in Common Solvents
Solvent Concentration Reference
Dimethyl Sulfoxide (DMSO)50 mg/mL[3]
N,N-Dimethylformamide (DMF)50 mg/mL[3]
Ethanol50 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)Poorly soluble (similar to other stilbenoids)[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture
  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10-50 mM.

    • Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Prepare the Final Working Solution:

    • Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • To minimize "solvent shock," perform a serial dilution. First, create an intermediate dilution by adding a small volume of the high-concentration stock to a small volume of pre-warmed media.

    • Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration of this compound.

    • Ensure the final DMSO concentration in the media is kept low (ideally ≤ 0.1%) to minimize cytotoxicity.

    • Gently mix the final solution by inverting the container. Do not vortex vigorously as this can cause foaming.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP.

    • Prepare various concentrations of this compound in the same buffer. Include a positive control (e.g., paclitaxel (B517696) for polymerization promotion or nocodazole (B1683961) for inhibition) and a negative control (vehicle).

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the tubulin solution to wells containing the different concentrations of this compound or controls.

    • Measure the absorbance (typically at 340 nm) or fluorescence (if using a fluorescent reporter) every minute for 60-90 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Plot the absorbance or fluorescence values against time to generate polymerization curves.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Signaling Pathways and Visualizations

This compound is a potent anti-mitotic agent that primarily targets tubulin polymerization. This action leads to a cascade of downstream effects, including cell cycle arrest. Additionally, resveratrol and its analogs have been shown to modulate other key signaling pathways involved in cell survival and inflammation, such as the MAPK and PI3K/Akt pathways.

TMR This compound Tubulin α/β-Tubulin Dimers TMR->Tubulin Inhibits Polymerization MAPK MAPK Pathway (p38, JNK, ERK) TMR->MAPK Modulates PI3K PI3K/Akt Pathway TMR->PI3K Modulates Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis Inflammation Inflammation MAPK->Inflammation CellSurvival Cell Proliferation & Survival PI3K->CellSurvival CellSurvival->Apoptosis Inhibition Inflammation->CellSurvival

Caption: Key signaling pathways affected by this compound.

References

how to prevent cis-Trismethoxy resveratrol degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cis-Trismethoxy resveratrol (B1683913) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of cis-Trismethoxy resveratrol?

Based on studies of resveratrol and its analogs, the primary factors contributing to degradation are exposure to light, suboptimal pH, elevated temperatures, and oxidative stress.[1][2][3][4] this compound, while considered more stable than resveratrol, is still susceptible to these environmental factors.

Q2: How does light exposure affect this compound?

Exposure to UV and visible light can induce photochemical transformations.[3][5][6] For resveratrol, light exposure is known to cause isomerization from the trans- to the cis- isomer and can lead to the formation of degradation products.[3][7] Although this compound is already in the cis- conformation, light can still provide the energy for other degradation pathways. Therefore, it is crucial to handle this compound in low-light conditions.

Q3: What is the optimal pH range for working with this compound?

Resveratrol is most stable in acidic conditions (pH below 6.8) and degrades rapidly in alkaline environments.[1][8][9][10] It is reasonable to extrapolate that this compound will exhibit similar stability profiles. Therefore, maintaining a slightly acidic to neutral pH is recommended for solutions.

Q4: How should I store my this compound, both as a solid and in solution?

For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed, light-proof container.[11][12] Stock solutions should be prepared in a suitable organic solvent like ethanol (B145695) or DMSO, aliquoted into light-proof containers, and stored at -20°C or -80°C for long-term use.[13][14] For short-term storage, 4°C is acceptable.[8] Avoid repeated freeze-thaw cycles.

Q5: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as ethanol and DMSO.[11][13] When preparing aqueous solutions for biological experiments, it is advisable to first dissolve the compound in a minimal amount of organic solvent and then dilute it with the aqueous buffer.[14] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of compound activity or inconsistent results Degradation of this compound due to improper handling or storage.Review your experimental workflow for potential exposure to light, extreme pH, or high temperatures. Ensure proper storage of stock solutions. Prepare fresh dilutions for each experiment.
Precipitation of the compound in aqueous buffer Poor solubility of this compound in aqueous solutions.Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO) if your experimental system allows. Prepare a more diluted stock solution before adding to the aqueous buffer. Consider using a formulation aid like cyclodextrins.
Discoloration of the solution Potential degradation or oxidation of the compound.Discard the solution. Prepare a fresh solution using degassed solvents and store it under an inert gas atmosphere (e.g., argon or nitrogen).
Unexpected peaks in analytical chromatography (HPLC, LC-MS) Presence of degradation products or isomers.Minimize exposure to light during sample preparation and analysis by using amber vials and keeping samples covered.[15][16] Ensure the mobile phase pH is in the stable range for the compound.

Quantitative Data on Resveratrol Stability

While specific quantitative data for this compound is limited, the following table summarizes the stability of its parent compound, trans-resveratrol, under various conditions, which can serve as a valuable reference.

Condition Parameter Observation Reference
pH Half-life at 37°C< 3 days at pH 7.4; < 10 hours at pH 8.0; < 5 minutes at pH 10.0[1]
StabilityStable for at least 28 days in the pH range of 1 to 7.[1]
Temperature Degradation17% degradation at 125°C, 39% at 150°C, and 70% at 175°C after 20 minutes.[17]
StabilityStable for up to 30 minutes at temperatures up to 70°C.[4]
Light Isomerization80-90% of trans-resveratrol converted to cis-resveratrol (B22520) after 60 minutes of sunlight exposure.[1]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous ethanol or DMSO

    • Amber glass vial or a clear vial wrapped in aluminum foil

    • Inert gas (argon or nitrogen)

    • Calibrated balance and appropriate volumetric flasks/pipettes

  • Procedure:

    • Weigh the desired amount of this compound powder in a fume hood.

    • Transfer the powder to the amber glass vial.

    • Add the required volume of anhydrous ethanol or DMSO to achieve the desired concentration.

    • Purge the vial with an inert gas for 10-15 seconds to displace oxygen.

    • Seal the vial tightly with a cap lined with a chemically resistant material (e.g., Teflon).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Handling of this compound During a Cell-Based Assay
  • Materials:

    • Prepared stock solution of this compound

    • Pre-warmed cell culture medium

    • Amber microcentrifuge tubes or tubes wrapped in aluminum foil

    • Low-light environment (e.g., a room with dimmed lights or a laminar flow hood with the fluorescent light turned off)

  • Procedure:

    • Perform all steps in a low-light environment to the extent possible.[15]

    • Thaw the stock solution of this compound at room temperature.

    • Prepare serial dilutions of the stock solution in amber microcentrifuge tubes using the appropriate cell culture medium.

    • Mix gently by flicking the tube or brief vortexing.

    • Immediately add the final dilutions to the cell culture plates.

    • If the experiment involves prolonged incubation, protect the plates from light by covering them with aluminum foil or placing them in a light-proof incubator.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_experiment Experimental Handling weigh Weigh Compound dissolve Dissolve in Solvent (Ethanol/DMSO) weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at -20°C/-80°C purge->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Prepare Dilutions (Low Light) thaw->dilute add Add to Experiment dilute->add incubate Incubate (Light Protected) add->incubate

Caption: Experimental workflow for handling this compound.

degradation_pathways compound This compound degraded Degradation Products compound->degraded light Light (UV/Visible) light->compound Photodegradation ph High pH (>6.8) ph->compound Hydrolysis temp High Temperature temp->compound Thermal Degradation oxygen Oxygen oxygen->compound Oxidation

Caption: Factors leading to this compound degradation.

troubleshooting_logic start Inconsistent Results? check_light Check for Light Exposure start->check_light Yes check_ph Verify pH of Solutions start->check_ph Yes check_temp Assess Temperature Conditions start->check_temp Yes check_storage Review Storage Practices start->check_storage Yes remedy Implement Corrective Actions: - Work in low light - Adjust pH to <6.8 - Avoid high temperatures - Store properly check_light->remedy check_ph->remedy check_temp->remedy check_storage->remedy

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: cis-Trismethoxy Resveratrol Isolation and Refinement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the isolation and refinement of cis-Trismethoxy resveratrol (B1683913). As evidence suggests cis-Trismethoxy resveratrol is a synthetic compound, this guide focuses on its purification from a chemical reaction mixture rather than extraction from a natural source.

Frequently Asked Questions (FAQs)

Q1: Is this compound typically extracted from a natural source?

A1: Current scientific literature indicates that this compound is primarily obtained through chemical synthesis, such as the Wittig reaction. While its parent compound, resveratrol, is found in various plants, the cis-isomer with three methoxy (B1213986) groups is not commonly isolated from natural sources. Therefore, "extraction" in this context refers to the isolation and purification of the compound from a reaction mixture.

Q2: What are the main challenges in purifying synthetic this compound?

A2: The primary challenges include:

  • Separation of cis and trans isomers: The Wittig reaction often produces a mixture of cis and trans isomers, which can have similar polarities, making their separation difficult.

  • Removal of reaction byproducts: Byproducts from the synthesis, such as triphenylphosphine (B44618) oxide (if a Wittig reaction is used), can be challenging to remove completely due to their solubility in common organic solvents.

  • Isomer stability: The cis-isomer can be sensitive to light, heat, and acidic or basic conditions, potentially isomerizing to the more stable trans-form during purification and storage.

Q3: What analytical techniques are used to confirm the identity and purity of this compound?

A3: The following techniques are essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the cis-configuration of the double bond.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample and to separate cis and trans isomers.

  • UV-Vis Spectroscopy: Can help differentiate between cis and trans isomers based on their different maximum absorbance wavelengths.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Poor separation of cis and trans isomers during column chromatography.
Possible Cause Suggested Solution
Inappropriate solvent systemOptimize the solvent system. A common mobile phase for stilbene (B7821643) separation on silica (B1680970) gel is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). Start with a low polarity system and gradually increase the polarity (gradient elution).
Overloaded columnReduce the amount of crude product loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.
Column channelingEnsure the column is packed uniformly to prevent channels from forming. A wet slurry packing method is generally recommended.
Problem 2: Contamination of the final product with triphenylphosphine oxide.
Possible Cause Suggested Solution
High solubility of triphenylphosphine oxide in the elution solventModify the purification strategy. A combination of column chromatography with a non-polar to moderately polar solvent system followed by recrystallization can be effective. In some cases, treatment of the crude mixture with ZnCl2 in ethanol (B145695) can precipitate a complex of the triphenylphosphine oxide, which can then be removed by filtration.[1]
Co-elution with the productAdjust the polarity of the elution solvent. Triphenylphosphine oxide is more polar than the stilbene product, so using a less polar solvent system should allow for the elution of the product before the byproduct.
Problem 3: Low yield of the cis-isomer after purification.
Possible Cause Suggested Solution
Isomerization to the trans-isomer during workup or purificationProtect the sample from light at all stages of the purification process by using amber glassware or wrapping equipment in aluminum foil. Avoid high temperatures and exposure to acidic or basic conditions.
Degradation of the compound on silica gelIf the compound is sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-3%).
Problem 4: Difficulty in inducing crystallization during recrystallization.

| Possible Cause | Suggested Solution | | Incorrect solvent choice | Screen for suitable recrystallization solvents. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for stilbenes include ethanol, or mixtures like hexane/ethyl acetate and methanol/water. | | Solution is not saturated | Concentrate the solution by slowly evaporating the solvent. | | Oiling out instead of crystallization | Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the solution to induce precipitation. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth. |

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈O₃[2]
Molecular Weight 270.32 g/mol [2]
1H NMR (CDCl₃, 500 MHz) δ (ppm) 3.71 (s, 6H); 3.81 (s, 3H); 6.36 (t, 1H, J = 5 Hz); 6.47-6.50 (m, 3H); 6.57 (d, 1H, J= 10 Hz); 6.81 (d, 2H, J= 10 Hz); 7.26 (d, 2H, J= 10 Hz)[3]
13C NMR (CDCl₃, 125 MHz) δ (ppm) 55.2 (3C), 99.6, 106.6 (2C), 113.5 (2C), 128.7, 129.5, 130.2, 130.3 (2C), 139.5, 158.7, 160.5 (2C)[3]
LC-MS m/z 271.136 [M+H]⁺[3]
UV-Vis λmax ~286 nm[4]

Table 2: Comparison of UV-Vis Absorbance Maxima for cis and trans Stilbene Derivatives

Compoundcis-isomer λmaxtrans-isomer λmaxReference
Resveratrol286 nm304-308 nm[4]
Pterostilbene285 nm307.8 nm[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a representative method and may require optimization.

Materials:

  • (3,5-Dimethoxybenzyl)triphenylphosphonium bromide

  • 4-Methoxybenzaldehyde

  • Strong base (e.g., sodium hydroxide)

  • Dichloromethane (B109758)

  • Deionized water

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend (3,5-Dimethoxybenzyl)triphenylphosphonium bromide and 4-Methoxybenzaldehyde in dichloromethane.

  • With vigorous stirring, add an aqueous solution of a strong base (e.g., 10 M NaOH).

  • Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated aqueous sodium bisulfite solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Automated Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Automated flash chromatography system

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.

  • Load the sample onto a pre-packed silica gel column.

  • Elute the compounds using a gradient of hexane and ethyl acetate. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Monitor the elution of the compounds using a UV detector. The cis and trans isomers will likely have different retention times.

  • Collect the fractions containing the desired cis-isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 Reversed-Phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 286 nm for the cis-isomer and ~308 nm for the trans-isomer.[4]

  • Gradient: A suitable gradient to separate the isomers, for example, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.

Sample Preparation:

  • Dissolve a small amount of the purified product in the mobile phase or a suitable solvent like methanol.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system and analyze the chromatogram for purity and the presence of the trans-isomer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage synthesis Wittig Reaction (Crude Product) workup Workup (Extraction & Washing) synthesis->workup Isolate crude product column_chromatography Flash Column Chromatography (Isomer Separation) workup->column_chromatography Separate isomers recrystallization Recrystallization (Final Polishing, Optional) column_chromatography->recrystallization Enhance purity analysis Purity & Identity Confirmation (HPLC, NMR, MS) column_chromatography->analysis Direct to analysis recrystallization->analysis Characterize final product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product after Initial Purification check_isomers Presence of trans-isomer? start->check_isomers check_byproducts Presence of reaction byproducts (e.g., triphenylphosphine oxide)? check_isomers->check_byproducts No optimize_chromatography Optimize Chromatography (Gradient, Solvent System) check_isomers->optimize_chromatography Yes recrystallize Recrystallization (Different Solvent System) check_byproducts->recrystallize No (minor impurities) chem_cleanup Chemical Cleanup (e.g., ZnCl2 precipitation) check_byproducts->chem_cleanup Yes pure_product Pure cis-Trismethoxy Resveratrol optimize_chromatography->pure_product recrystallize->pure_product chem_cleanup->optimize_chromatography

Caption: Logical troubleshooting guide for the purification of this compound.

References

dealing with off-target effects of cis-Trismethoxy resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Trismethoxy Resveratrol (B1683913). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of cis-Trismethoxy Resveratrol?

A1: The primary, on-target mechanism of action of this compound is the inhibition of mitosis. It directly interferes with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[1][2][3] This anti-mitotic activity is significantly more potent than that of its parent compound, resveratrol, and the trans-isomer of Trismethoxy Resveratrol.[1][3]

Q2: What are the known or potential off-target effects of this compound?

A2: While potent as an anti-mitotic agent, this compound, like other stilbenoids, may exhibit several off-target effects. These can include:

  • Modulation of Signaling Pathways: It has been shown to suppress inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.[4]

  • Interaction with PARP1: The cis-isomer of resveratrol has a unique interaction with Tyrosyl-tRNA synthetase (TyrRS), which in turn modulates the activity of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and cellular stress responses. This is in contrast to the trans-isomer.[5][6][7]

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Resveratrol and its methoxylated analogs have been shown to inhibit various CYP450 enzymes. This can lead to significant drug-drug interactions by altering the metabolism of co-administered therapeutic agents.

  • Modulation of SIRT1 Activity: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase involved in various cellular processes. While direct activation of SIRT1 by this compound is not as extensively studied, it is a potential off-target effect to consider.[5][8]

  • Biphasic Pro-oxidant and Antioxidant Effects: Depending on the concentration and cellular context, resveratrol and its analogs can act as either antioxidants or pro-oxidants, which can lead to confounding experimental results.[5]

  • Kinase Inhibition: Resveratrol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in certain cancer cell lines.[9] It can also block other kinases such as PKC and MEK.[10]

  • Ion Channel Modulation: Studies on resveratrol have indicated it can modulate the activity of certain ion channels, including TRP channels and acid-sensing ion channels (ASICs).[11][12][13] There is also evidence that resveratrol can rescue hERG channel deficiency under certain conditions.[14]

Q3: Why am I observing cytotoxicity in my cell line at concentrations where I expect to see other biological effects?

A3: this compound is a potent cytotoxic agent due to its anti-mitotic activity.[1][3] If you are investigating other potential biological effects, it is crucial to perform a dose-response curve to determine the concentration range that allows for the desired effect without inducing significant cell death. The IC50 for growth inhibition can be in the sub-micromolar range for some cancer cell lines.[1][3]

Q4: Can this compound interfere with other drugs in my in vitro or in vivo experiments?

A4: Yes, there is a high potential for drug-drug interactions. Resveratrol and its derivatives are known to inhibit several cytochrome P450 enzymes, which are responsible for the metabolism of many common drugs.[4] If you are co-administering this compound with other compounds, be aware that their metabolism, and therefore their effective concentration and potential toxicity, may be altered.

Troubleshooting Guides

Issue 1: Inconsistent results in tubulin polymerization assays.
  • Problem: No polymerization in control wells, or high variability between replicates.

  • Possible Causes & Solutions:

    • Inactive Tubulin: Ensure tubulin is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.

    • Incorrect Buffer Composition: Verify the pH and concentrations of all components in your polymerization buffer, especially GTP and MgCl2.

    • Temperature Fluctuations: Tubulin polymerization is highly sensitive to temperature. Ensure the plate reader is pre-warmed to 37°C and that all reagents are kept on ice until the reaction is initiated.[15][16]

    • Compound Precipitation: At higher concentrations, this compound may precipitate in aqueous buffers, causing light scattering that can be misinterpreted as polymerization. Visually inspect the wells and perform a control with the compound alone in the buffer.

Issue 2: Unexpected results in NF-κB activity assays.
  • Problem: Lack of inhibition of NF-κB activation when expected.

  • Possible Causes & Solutions:

    • Dual Mechanism of Action: Be aware that some inhibitors may not prevent IκBα degradation but act downstream by inhibiting the DNA binding of NF-κB. Assays that only measure IκBα levels may not capture the full picture.[17]

    • Inconsistent Stimulation: The activity of the NF-κB stimulus (e.g., TNF-α, LPS) can degrade over time. Use a fresh, validated batch of the stimulus for each experiment.

    • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response to stimuli.[17]

Issue 3: Difficulty interpreting SIRT1 activity assay results.
  • Problem: High background fluorescence or lack of a clear signal.

  • Possible Causes & Solutions:

    • Assay Interference: Some compounds can interfere with the fluorescent reporters used in many SIRT1 assay kits. Run a control with the compound and the detection reagents in the absence of the enzyme to check for interference.

    • Inactive Enzyme: Ensure the SIRT1 enzyme is properly stored and handled to maintain its activity.

    • Incorrect Reagent Concentrations: Titrate the concentrations of the enzyme, substrate, and NAD+ to optimize the assay window for your specific experimental conditions.[18]

Data Presentation

Table 1: Summary of IC50 Values for this compound

Assay Cell Line/System IC50 Value Reference
Growth Inhibition Caco-2 (human colon cancer)~0.3 µM (80% inhibition)[1][3]
Tubulin Polymerization Purified tubulin4 µM[2][3]

Table 2: Known and Potential Off-Target Interactions of this compound and Related Stilbenoids

Target/Pathway Effect Compound(s) Studied Potential Experimental Impact Reference
MAPK/NF-κB Pathway Inhibition3,4',5-trimethoxy-trans-stilbeneAnti-inflammatory effects, modulation of gene expression[4]
TyrRS-PARP1 Axis Modulation (opposite to trans-isomer)cis-ResveratrolAltered DNA damage response and cellular stress signaling[5][7]
Cytochrome P450 Enzymes InhibitionResveratrol and methoxy (B1213986) derivativesDrug-drug interactions, altered metabolism of other compounds[4]
SIRT1 ActivationResveratrolAltered cellular metabolism, gene expression, and stress response[5]
PI3K/Akt/mTOR Pathway InhibitionResveratrolEffects on cell proliferation, survival, and apoptosis[9]
TRPA1 Ion Channel InhibitionResveratrolModulation of sensory neuron activity[11][13]
Acid-Sensing Ion Channels (ASICs) InhibitionResveratrolAnalgesic effects, modulation of neuronal activity[12]
hERG Potassium Channel Rescue of deficiencyResveratrolCardioprotective effects[14]

Experimental Protocols

In Vitro Tubulin Polymerization Assay
  • Principle: This assay measures the light scattering at 350 nm that occurs as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

  • Methodology:

    • Reconstitute lyophilized tubulin protein in ice-cold tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should not exceed 1-2%.

    • In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

    • Add the different concentrations of this compound or vehicle control to the appropriate wells.

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every 30-60 seconds for at least 60 minutes.

    • Plot absorbance versus time to generate polymerization curves.

PARP1 Activity Assay (Colorimetric)
  • Principle: This ELISA-based assay measures the poly(ADP-ribosyl)ation (PARylation) of histone H4 by PARP1. Inhibition of PARP1 activity results in a decreased signal.

  • Methodology:

    • To the wells of a histone H4-coated 96-well plate, add the test compound (this compound) at various concentrations.

    • Add the PARP1 enzyme and activated DNA to initiate the reaction.

    • Add NAD+ to start the PARylation reaction and incubate for 30 minutes at room temperature.

    • Wash the plate to remove unreacted components.

    • Add a primary antibody that recognizes the poly(ADP-ribose) chains.

    • Wash the plate and add an HRP-conjugated secondary antibody.

    • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

NF-κB Activation Assay (Reporter Gene Assay)
  • Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Methodology:

    • Seed the NF-κB reporter cell line in a 96-well plate and allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for an appropriate amount of time (typically 6-8 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

    • A co-transfected control reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency and cell number.

SIRT1 Activity Assay (Fluorometric)
  • Principle: This assay measures the deacetylation of a fluorogenic substrate by the SIRT1 enzyme. The deacetylated substrate is then cleaved by a developing solution to release a fluorescent molecule.

  • Methodology:

    • In a 96-well plate, combine the SIRT1 enzyme, the fluorogenic SIRT1 substrate, and various concentrations of this compound or a known activator like resveratrol as a positive control.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Add the developing solution to each well and incubate for an additional 10-15 minutes at 37°C.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare cis-Trismethoxy Resveratrol dilutions treatment Treat cells with This compound prep_compound->treatment prep_cells Culture and plate cells prep_cells->treatment assay Perform specific assay (e.g., Tubulin, PARP1, NF-κB) treatment->assay analysis Measure endpoint (Absorbance, Luminescence, etc.) assay->analysis interpretation Interpret results analysis->interpretation

Caption: General experimental workflow for assessing the effects of this compound.

troubleshooting_workflow start Unexpected Result (e.g., No Effect) check_compound Verify Compound Integrity (Fresh stock, solubility) start->check_compound check_cells Assess Cell Health (Passage number, confluency) check_compound->check_cells Compound OK compound_issue Compound Issue check_compound->compound_issue Issue Found check_protocol Review Assay Protocol (Reagent concentrations, timing) check_cells->check_protocol Cells Healthy cell_issue Cell Issue check_cells->cell_issue Issue Found protocol_issue Protocol Issue check_protocol->protocol_issue Issue Found resolve Resolve Issue and Re-run Experiment check_protocol->resolve Protocol Correct compound_issue->resolve cell_issue->resolve protocol_issue->resolve

Caption: Logical troubleshooting workflow for unexpected experimental results.

signaling_pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effects TMR cis-Trismethoxy Resveratrol Tubulin Tubulin Polymerization TMR->Tubulin Inhibits MAPK MAPK Pathway TMR->MAPK Inhibits NFkB NF-κB Pathway TMR->NFkB Inhibits PARP1 PARP1 Activity TMR->PARP1 Modulates CYP450 CYP450 Enzymes TMR->CYP450 Inhibits G2M G2/M Arrest Tubulin->G2M Apoptosis_On Apoptosis G2M->Apoptosis_On Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation DNA_Repair DNA Repair PARP1->DNA_Repair Drug_Metabolism Drug Metabolism CYP450->Drug_Metabolism

References

Technical Support Center: Enhancing the In Vivo Stability of cis-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the half-life of cis-Trismethoxy resveratrol (B1683913).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter in your experimental work.

Q1: My in vivo experiments with cis-Trismethoxy resveratrol show a shorter half-life than expected. What are the common causes?

A: A shorter-than-expected half-life for this compound, a methoxylated analog of resveratrol, is often attributed to rapid metabolism and clearance.[1][2][3] While methoxylation generally improves metabolic stability compared to resveratrol by protecting the hydroxyl groups from conjugation, the compound can still be subject to metabolic processes.[4][5]

Troubleshooting Checklist:

  • Metabolic Clearance: Even with methoxy (B1213986) groups, some level of phase I (e.g., hydroxylation followed by conjugation) and phase II (e.g., glucuronidation or sulfation if any hydroxyl groups are exposed) metabolism can occur.[5][6] The cis-isomer may also be metabolized differently or faster than the trans-isomer.[7][8]

  • Poor Oral Bioavailability: The formulation used for oral administration significantly impacts absorption.[1] Low aqueous solubility can be a barrier to efficient absorption, leading to lower plasma concentrations and an apparently shorter half-life.[1]

  • Instability of the Compound: The cis-isomer of stilbenes can be less stable than the trans-isomer and may be sensitive to light and pH, potentially leading to degradation before or after administration.[9]

Q2: What are the primary strategies to increase the systemic half-life of this compound?

A: The two primary strategies involve (1) advanced formulation and delivery systems to protect the molecule and control its release, and (2) chemical modification to create prodrugs that alter its pharmacokinetic profile.

  • Advanced Formulation Strategies: These aim to improve solubility and protect the compound from premature metabolism.[10][11][12] Encapsulation within nanocarriers is a common and effective approach.[13][14]

  • Prodrug Strategies: This involves chemically modifying the molecule to create a derivative that is absorbed more efficiently and then converted to the active compound in vivo.[15][16][17]

Below is a logical diagram outlining these strategic approaches.

G cluster_main Strategies to Increase Half-Life of this compound cluster_strategies Primary Approaches cluster_formulation Formulation Details cluster_prodrug Prodrug Details A Problem: Short Half-Life (Rapid Metabolism & Clearance) B Goal: Increase Systemic Exposure A->B Overcome by C Advanced Formulation & Delivery Systems B->C D Chemical Modification (Prodrug Approach) B->D C1 Liposomes C->C1 e.g. C2 Solid Lipid Nanoparticles (SLNs) C->C2 e.g. C3 Polymeric Nanoparticles C->C3 e.g. C4 Nanoemulsions C->C4 e.g. D1 Acetal (B89532) Derivatives D->D1 e.g. D2 Acetylated Prodrugs D->D2 e.g.

Caption: Key strategies to extend the half-life of this compound.
Q3: Which formulation strategy is best for my study: liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles?

A: The choice of nanocarrier depends on the specific goals of your experiment, such as the desired release profile, targeting requirements, and route of administration. All these methods are designed to enhance bioavailability by improving solubility and protecting the drug from degradation.[10][18][19]

Comparison of Nanoformulation Strategies

Feature Liposomes Solid Lipid Nanoparticles (SLNs) Polymeric Nanoparticles
Core Composition Aqueous core with lipid bilayer(s)[10] Solid lipid matrix[18] Biodegradable polymer matrix[6]
Drug Loading Suitable for both hydrophilic and hydrophobic drugs[10] Primarily for lipophilic drugs like resveratrol analogs High capacity for hydrophobic drugs
Advantages Biocompatible, can encapsulate a wide range of drugs, surface is easily modified for targeting.[10] Good physical stability, controlled release, protects drug from degradation.[18] High stability, sustained release profiles, well-defined and tunable properties.[6]
Disadvantages Potential for drug leakage, lower encapsulation efficiency for some molecules.[10] Lower drug loading capacity compared to other carriers, potential for drug expulsion during storage. Potential for polymer-related toxicity, more complex manufacturing processes.

| Typical Half-Life Increase | Can significantly increase circulation time compared to the free drug.[14] | Shown to increase bioavailability of resveratrol analogs several-fold.[6] | Provides sustained release, extending the therapeutic window.[14] |

Q4: How do I prepare a simple liposomal formulation of this compound in the lab?

A: A common and straightforward method for preparing liposomes in a research setting is the thin-film hydration technique followed by sonication for size reduction.[20]

Experimental Protocol: Thin-Film Hydration for Liposome Preparation

  • Lipid Mixture Preparation:

    • Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine or DPPC) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio is 2:1 or 3:1 phospholipid to cholesterol.

    • Add this compound to this lipid solution. The amount will depend on the desired drug-to-lipid ratio.

  • Thin Film Formation:

    • Evaporate the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry lipid film on the inner wall of the flask. Ensure all solvent is removed.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the flask.

    • Agitate the flask by gentle rotation (without creating foam) at a temperature above the lipid phase transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension. A probe sonicator is often used, with the tip immersed in the suspension.

    • Perform sonication in short bursts on ice to prevent overheating and degradation of the lipids and the drug.

  • Purification:

    • Remove the unencapsulated (free) drug by methods such as dialysis against fresh buffer or size exclusion chromatography.

The workflow for this process is visualized below.

G start Start A 1. Dissolve Lipids & Drug in Organic Solvent start->A end End B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Sonication) D->E F 6. Form Small Unilamellar Vesicles (SUVs) E->F G 7. Purify Liposomes (Remove Free Drug) F->G H Characterize Final Product (Size, Zeta Potential, Encapsulation Efficiency) G->H H->end

Caption: Experimental workflow for preparing liposomes via thin-film hydration.
Q5: What is a prodrug approach and how can it be applied to this compound?

A: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[16] This strategy can be used to overcome pharmacokinetic limitations like poor absorption or rapid metabolism.[15][17] For resveratrol analogs, a common approach is to mask the hydroxyl groups that are targets for glucuronidation.[16]

While this compound already has its hydroxyl groups methylated, a prodrug strategy could still be employed by, for example, creating an acetal derivative. Acetal-based prodrugs can be designed to be stable in the gastrointestinal tract and then hydrolyze to release the parent compound after absorption.[15]

Conceptual Signaling Pathway for an Acetal Prodrug

This diagram illustrates the journey of an acetal-based prodrug of a resveratrol analog.

G cluster_absorption GI Tract & Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Excretion A Oral Administration of Prodrug B Prodrug Absorbed (Stable at Gastric pH) A->B C Prodrug in Bloodstream B->C D Enzymatic/Chemical Hydrolysis C->D E Active cis-Trismethoxy Resveratrol Released D->E F Metabolism of Active Drug E->F G Excretion F->G

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Cis- and Trans-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic effects across a range of diseases. However, its clinical utility is often hampered by poor pharmacokinetic properties, including low bioavailability and rapid metabolism. To address these limitations, synthetic analogs such as trismethoxy resveratrol have been developed. This compound exists as two geometric isomers: cis- and trans-trismethoxy resveratrol. Understanding the pharmacokinetic profiles of these isomers is crucial for identifying the more promising candidate for further drug development. This guide provides a comparative analysis of the available pharmacokinetic data for cis- and trans-trismethoxy resveratrol, supported by experimental data and methodologies.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for trans-trismethoxy resveratrol and a related tetramethoxy analog, derived from preclinical studies in rats. Data for cis-trismethoxy resveratrol from a direct comparative in vivo study is not available in the reviewed literature.

Parametertrans-2,4,3',5'-tetramethoxystilbene (OTE)trans-3,4,5,4'-tetramethoxystilbene (MR-4)
Administration Route Intravenous (IV) & Oral (PO)Intravenous (IV) & Oral (PO)
Dose Not Specified (IV), Not Specified (PO)Not Specified (IV), Not Specified (PO)
Terminal Elimination Half-life (t½) 481 ± 137 min (IV)154 ± 80 min (IV)
Clearance (Cl) 29.1 ± 3.7 mL/min/kg (IV)46.5 ± 7.6 mL/min/kg (IV)
Absolute Oral Bioavailability (F) 4.5 ± 3.2%6.31 ± 3.30%

Note: Data for OTE from[2] and for MR-4 from a study on its quantification and pharmacokinetics.

While quantitative in vivo data for this compound is lacking, in vitro studies suggest potential differences in activity. For instance, the (Z)-isomer of 3,5,4'-trimethoxystilbene (a cis-isomer) was found to be a potent anti-mitotic drug, inhibiting tubulin polymerization[3]. Another study on breast cancer cell lines showed that cis- and trans-trimethoxystilbene exhibited different levels of genotoxic and antiproliferative effects, with the cis-isomer being more potent in some aspects[4]. These differences in biological activity may be influenced by their respective pharmacokinetic profiles.

Experimental Protocols

The following is a generalized experimental protocol for a preclinical pharmacokinetic study of a methoxylated stilbene (B7821643) in rats, based on methodologies described in the available literature[2].

1. Animal Model:

  • Male Sprague-Dawley rats are typically used.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • A period of acclimatization is allowed before the experiment.

2. Drug Administration:

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a solution of 2-hydroxypropyl-β-cyclodextrin) and administered as a bolus injection into the tail vein.

  • Oral (PO) Administration: The compound, suspended in a suitable vehicle, is administered via oral gavage.

3. Sample Collection:

  • Blood samples are collected from the jugular or tail vein at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).

  • Blood is collected into heparinized tubes and centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of the compound are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry detection.

  • A reversed-phase HPLC column is typically used with a gradient elution of a mixture of acetonitrile (B52724) and water.

  • An internal standard is used for quantification.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Parameters calculated include: Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), terminal half-life (t½), and Mean Residence Time (MRT).

  • Absolute oral bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Mandatory Visualization

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Pharmacokinetic Study Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Drug_Admin Drug Administration (IV and Oral Routes) Animal_Model->Drug_Admin Sample_Collection Serial Blood Sampling Drug_Admin->Sample_Collection Sample_Processing Plasma Separation Sample_Collection->Sample_Processing Bioanalysis HPLC-UV/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

Caption: Workflow of a typical preclinical pharmacokinetic study.

Discussion and Conclusion

The available data, primarily on trans-methoxy stilbene derivatives, suggests that methylation of resveratrol can lead to compounds with altered pharmacokinetic profiles. The studies on trans-2,4,3',5'-tetramethoxystilbene and trans-3,4,5,4'-tetramethoxystilbene indicate that while these compounds are absorbed after oral administration, their absolute oral bioavailability remains relatively low in rats[2]. This suggests that extensive first-pass metabolism may still be a significant factor.

The lack of direct comparative in vivo pharmacokinetic data for cis- and trans-trismethoxy resveratrol is a significant knowledge gap. The observed differences in their in vitro biological activities underscore the importance of such studies[3][4]. Geometric isomerism can influence a drug's interaction with metabolic enzymes and transporters, which in turn can lead to different pharmacokinetic profiles. For example, differences in the rate of glucuronidation have been observed between cis- and trans-resveratrol.

References

A Comparative Analysis of cis-Trismethoxy Resveratrol and Other Stilbene Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of cancer research is continually evolving, with a significant focus on naturally derived compounds that exhibit potent anti-tumor activities. Among these, stilbene (B7821643) derivatives, a class of polyphenolic compounds, have garnered considerable attention. This guide provides a comprehensive comparison of cis-trismethoxy resveratrol (B1683913) against other prominent stilbene derivatives—resveratrol, pterostilbene (B91288), and piceatannol (B1677779)—in the context of cancer therapy. The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid researchers and drug development professionals in their endeavors.

Comparative Efficacy: A Quantitative Overview

The anti-cancer potential of stilbene derivatives is often initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies significantly among these compounds and across different cancer types.

Inhibitory Concentration (IC50) Values

The following table summarizes the IC50 values of cis-trismethoxy resveratrol and other stilbene derivatives in various human cancer cell lines. Lower values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Caco-2 (Colon)0.4[1]
MCF-7 (Breast)42.2
HT-29 (Colon)Not specified[2]
A-549 (Lung)Not specified[2]
MLM (Melanoma)Not specified[2]
SKMEL-5 (Melanoma)Not specified[2]
Resveratrol HT-29 (Colon)~65[3]
HCT116 (Colon)~25[3]
Caco-2 (Colon)>100[3]
PC-3 (Prostate)Not specified[4]
COLO 205 (Colon)Not specified[4]
Pterostilbene HCT116 (Colon)~12[3]
HT-29 (Colon)~15[3]
Caco-2 (Colon)~75[3]
HeLa (Cervical)Not specified[5]
Piceatannol CEM T cells (T-cell leukemia)~27 (24h), ~9 (48h)[6][7]
RAW 264.7 (Macrophage)~29 (24h), ~39 (48h)[6][7]
A-431 (Skin)~91 (24h), ~66 (48h)[6][7]

This compound, a methylated derivative of resveratrol, demonstrates remarkable potency, particularly in colon cancer cells, with an IC50 value significantly lower than that of its parent compound, resveratrol.[1] Pterostilbene also exhibits greater efficacy than resveratrol in several colon cancer cell lines.[3] The data suggests that structural modifications, such as methoxylation, can substantially enhance the cytotoxic effects of the stilbene scaffold.[8]

Mechanisms of Action: A Deeper Dive

The anti-cancer effects of these stilbene derivatives are attributed to their ability to modulate various cellular processes, primarily apoptosis (programmed cell death) and cell cycle progression.

Induction of Apoptosis

Apoptosis is a critical mechanism by which anti-cancer agents eliminate malignant cells. The following table provides a comparative overview of the apoptotic effects of the stilbene derivatives.

CompoundCancer Cell LineApoptotic EffectKey FindingsReference
This compound MCF-7 (Breast)Increased apoptosisGenotoxicity-induced apoptosis
Resveratrol HeLa CSCs (Cervical Cancer Stem-like Cells)15.72% to 58.65% increase in total apoptotic cellsInduces apoptosis[5]
Pterostilbene HeLa CSCs (Cervical Cancer Stem-like Cells)15.72% to 83.46% increase in total apoptotic cellsMore potent than resveratrol in inducing apoptosis[5]
HT-29 & HCT116 (Colon)Higher percentage of Annexin V positive cells compared to resveratrolStronger apoptosis-inducing effects[3]
Piceatannol Various cancer cell linesPro-apoptoticMediated through modulation of Bax/Bcl-2 family proteins and caspase activation[9]

Pterostilbene consistently demonstrates a more potent pro-apoptotic effect compared to resveratrol in cervical and colon cancer cells.[3][5] This is evidenced by a higher percentage of apoptotic cells and increased levels of key apoptotic markers like cleaved caspase-3.[3] While direct quantitative comparisons with this compound are limited, studies indicate its ability to induce apoptosis, often linked to its genotoxic effects. The pro-apoptotic activity of these compounds is frequently associated with the modulation of the Bax/Bcl-2 protein ratio, a critical determinant in the intrinsic apoptotic pathway.[10][11][12]

Cell Cycle Arrest

Stilbene derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.

CompoundCancer Cell LineEffect on Cell CycleReference
This compound Caco-2 (Colon)G2/M phase arrest[1]
MCF-7 (Breast)G2/M phase arrest
Resveratrol HeLa CSCs (Cervical Cancer Stem-like Cells)S phase arrest (19.87% to 23.83%)[5]
Pterostilbene HeLa CSCs (Cervical Cancer Stem-like Cells)S phase arrest (19.87% to 36.93%)[5]
Piceatannol & Resveratrol SW620 (Colorectal)G1-to-S phase arrest[13]

This compound has been shown to induce a robust G2/M phase arrest in colon and breast cancer cells.[1] Pterostilbene appears to be more effective than resveratrol at inducing S-phase arrest in cervical cancer stem-like cells.[5] The combination of resveratrol and piceatannol has been observed to cause a G1-to-S phase arrest in colorectal cancer cells.[13]

Signaling Pathways and Experimental Workflows

The anti-cancer activities of these stilbene derivatives are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Stilbene_Signaling_Pathways cluster_Stilbenes Stilbene Derivatives cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes cis_TMS This compound Tubulin Tubulin Polymerization cis_TMS->Tubulin Inhibits Apoptosis Apoptosis cis_TMS->Apoptosis CellCycle Cell Cycle Arrest cis_TMS->CellCycle G2/M Arrest RES Resveratrol PI3K_Akt PI3K/Akt Pathway RES->PI3K_Akt Inhibits RES->Apoptosis RES->CellCycle S Phase Arrest PTE Pterostilbene PTE->PI3K_Akt Inhibits PTE->Apoptosis PTE->CellCycle S Phase Arrest PIC Piceatannol PIC->PI3K_Akt Inhibits PIC->Apoptosis PIC->CellCycle G1/S Arrest Inhibition Inhibition of Proliferation Tubulin->Inhibition PI3K_Akt->Inhibition Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_beta_catenin->Inhibition CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Inhibition

Caption: Key signaling pathways modulated by stilbene derivatives in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Stilbene Derivatives (cis-TMS, RES, PTE, PIC) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (e.g., Bax, Bcl-2, Caspases, Akt) treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for comparing the anti-cancer effects of stilbene derivatives.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the stilbene derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of stilbene derivatives for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available evidence strongly suggests that structural modifications to the resveratrol backbone, particularly methoxylation as seen in this compound and pterostilbene, can significantly enhance anti-cancer activity. This compound emerges as a particularly potent derivative, exhibiting superior cytotoxicity in certain cancer cell lines compared to resveratrol. Pterostilbene also consistently outperforms resveratrol in terms of inducing apoptosis and inhibiting cell proliferation. Piceatannol demonstrates notable pro-apoptotic effects through distinct molecular mechanisms.

While this guide provides a comprehensive comparison based on current literature, further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of these promising stilbene derivatives across a broader range of cancer types. Such research will be invaluable for the rational design and development of novel, effective stilbene-based cancer therapies.

References

Unveiling the Interaction: A Comparative Guide to the Tubulin Binding Site of cis-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise molecular interactions between a compound and its target is paramount. This guide provides a comparative analysis of the binding site of cis-Trismethoxy resveratrol (B1683913) on tubulin, juxtaposed with well-established tubulin inhibitors. While direct crystallographic evidence for cis-Trismethoxy resveratrol remains to be elucidated, substantial data from analogous compounds and biochemical assays strongly indicate its interaction at the colchicine (B1669291) binding site.

This compound, a potent anti-mitotic agent, has been shown to inhibit tubulin polymerization with an IC50 value of 4 µM[1]. This activity positions it as a compound of interest in the development of novel anticancer therapeutics. Its mechanism of action is believed to be analogous to a class of molecules that disrupt microtubule dynamics by binding to the colchicine site on the β-tubulin subunit.

Comparison with Other Tubulin Binders

Tubulin inhibitors are broadly classified based on their binding sites, with the three most prominent being the colchicine, vinblastine, and paclitaxel (B517696) sites. Each site's occupation leads to distinct effects on microtubule dynamics.

FeatureThis compound (Inferred)ColchicineVinblastinePaclitaxel
Binding Site Colchicine siteColchicine siteVinca domainTaxane site
Tubulin Subunit β-tubulinβ-tubulinβ-tubulinβ-tubulin
Effect on Tubulin Inhibits polymerizationInhibits polymerizationInhibits polymerizationPromotes polymerization and stabilizes microtubules
Binding Affinity (Kd) Not explicitly determined~0.4 µM (for analogs)~3-4 x 10³ M⁻¹ (Ka)Not explicitly stated
Key Interacting Residues Inferred to be similar to colchicineCysβ241, Leuβ248, Alaβ250, Valβ318, Ileβ378Residues 175-213 of β-tubulinD26, H229, A233, G370

Experimental Evidence and Methodologies

The confirmation of a ligand's binding site on tubulin relies on a combination of biochemical, biophysical, and structural biology techniques. While a co-crystal structure of this compound with tubulin is not yet available, the following experimental approaches are pivotal in characterizing its interaction and are used for analogous compounds.

Tubulin Polymerization Assay

This assay is fundamental to determining a compound's effect on microtubule formation. The polymerization of purified tubulin is monitored by an increase in turbidity or fluorescence.

Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized tubulin in an ice-cold polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Initiation: To initiate polymerization, add the tubulin solution containing GTP (final concentration of 1 mM) to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Analysis: The rate and extent of tubulin polymerization are determined by the change in absorbance over time. A decrease in the rate and final absorbance indicates inhibition of polymerization.

Competitive Radioligand Binding Assay

This technique is employed to determine if a non-radiolabeled compound binds to the same site as a known radiolabeled ligand. For the colchicine site, [³H]colchicine is the standard radioligand.

Protocol: Competitive [³H]colchicine Binding Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in an appropriate buffer.

  • Incubation: Add a fixed concentration of [³H]colchicine and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the tubulin-bound radioligand from the unbound radioligand using a filtration method (e.g., passing the mixture through a filter that retains the protein but not the small molecule).

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: A decrease in the measured radioactivity with increasing concentrations of the test compound indicates that it competes with [³H]colchicine for the same binding site. The data can be used to calculate the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound.

Fluorescence Quenching Assay

The intrinsic fluorescence of tryptophan residues in tubulin can be monitored to study ligand binding. When a ligand binds near a tryptophan residue, it can cause a change in the fluorescence signal.

Protocol: Tryptophan Fluorescence Quenching Assay

  • Sample Preparation: Prepare a solution of purified tubulin in a suitable buffer.

  • Fluorescence Measurement: Place the tubulin solution in a fluorometer and excite the tryptophan residues at approximately 295 nm, measuring the emission spectrum (typically around 330-350 nm).

  • Titration: Add increasing concentrations of the test compound to the tubulin solution.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition of the test compound.

  • Analysis: A systematic decrease (quenching) or increase in the fluorescence intensity upon addition of the ligand indicates binding. The data can be analyzed to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Logical Framework for Binding Site Confirmation

The following diagram illustrates the logical workflow to confirm the binding site of a novel tubulin inhibitor like this compound.

G cluster_0 Initial Screening cluster_1 Binding Site Hypothesis cluster_2 Experimental Validation cluster_3 Confirmation Compound Synthesis Compound Synthesis Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Compound Synthesis->Inhibition of Tubulin Polymerization Molecular Docking Molecular Docking Inhibition of Tubulin Polymerization->Molecular Docking Hypothesize Colchicine Site Binding Hypothesize Colchicine Site Binding Molecular Docking->Hypothesize Colchicine Site Binding Competitive Binding Assay Competitive Binding Assay Hypothesize Colchicine Site Binding->Competitive Binding Assay Fluorescence Quenching Fluorescence Quenching Competitive Binding Assay->Fluorescence Quenching Structural Studies (X-ray/NMR) Structural Studies (X-ray/NMR) Fluorescence Quenching->Structural Studies (X-ray/NMR) Confirmed Binding Site Confirmed Binding Site Structural Studies (X-ray/NMR)->Confirmed Binding Site

Caption: Workflow for confirming the tubulin binding site.

Signaling Pathway Implications

The disruption of microtubule dynamics by compounds like this compound triggers a cascade of cellular events, ultimately leading to apoptosis.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Dynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Disruption Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Dynamics Disruption->Mitotic Spindle Disruption Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Mitotic Spindle Disruption->Mitotic Arrest (G2/M Phase) Apoptosis Signaling Cascade Apoptosis Signaling Cascade Mitotic Arrest (G2/M Phase)->Apoptosis Signaling Cascade Cell Death Cell Death Apoptosis Signaling Cascade->Cell Death

Caption: Apoptotic pathway initiated by tubulin inhibition.

References

Cross-Study Validation of cis-Trismethoxy Resveratrol's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of cis-3,5,4'-trimethoxystilbene, a methylated analog of resveratrol (B1683913), across various studies. The data presented herein is intended to offer an objective overview of its anti-proliferative and anti-mitotic efficacy, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Comparative Analysis of IC50 Values

cis-Trismethoxy resveratrol has demonstrated potent inhibitory effects across a range of cancer cell lines and biochemical assays. The following table summarizes the reported IC50 values from multiple studies, highlighting the compound's activity in different biological contexts.

Target/Cell LineIC50 ValueCompoundNotes
Tubulin Polymerization4 µM[1][2][3](Z)-3,5,4'-TrimethoxystilbenePotent anti-mitotic agent.
Colon Carcinoma Cells300 nM[4](Z)-3,5,4'-TrimethoxystilbeneNearly 100-fold more effective than the trans-isomer in inhibiting proliferation.[4]
Human Colon Cancer Caco-2 Cells~0.3 µM (for 80% growth inhibition)[5](Z)-3,5,4'-Trimethoxystilbene100-fold more active than resveratrol and its trans-isomer.[5]
Metastatic Mouse Melanoma (B16 F10) Cells<10 µM[4]cis-PolymethoxystilbenesInhibited motility and proliferation with low micromolar specificity.[4]
Mouse B16-F10 Cells1 µM[1]Compound 72 (a cis-trimethoxy resveratrol analog)Assessed as cell growth inhibition.[1]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through two interconnected pathways: the disruption of microtubule dynamics and the depletion of intracellular polyamines.

Signaling Pathway Diagram

cis_TMR This compound Tubulin Tubulin Dimers cis_TMR->Tubulin Inhibits (IC50 = 4 µM) ODC Ornithine Decarboxylase (ODC) cis_TMR->ODC Reduces activity SAMDC S-adenosylmethionine Decarboxylase (SAMDC) cis_TMR->SAMDC Reduces activity Microtubules Microtubule Polymerization (Mitotic Spindle Formation) Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Growth Cancer Cell Growth and Proliferation Apoptosis->Cell_Growth Inhibits Polyamines Polyamines (Putrescine, Spermidine) ODC->Polyamines SAMDC->Polyamines Polyamines->Cell_Growth Essential for

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key assays used to determine the IC50 values and elucidate the mechanism of action of this compound are provided below.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of This compound Incubate_24h->Add_Drug Incubate_48_72h Incubate for 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance Measure absorbance (e.g., 570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IC50 determination using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Start Start Prepare_Mix Prepare reaction mix on ice: - Purified tubulin - GTP - Assay buffer Start->Prepare_Mix Add_Compound Add cis-Trismethoxy Resveratrol or vehicle Prepare_Mix->Add_Compound Incubate_37C Incubate at 37°C to initiate polymerization Add_Compound->Incubate_37C Monitor_Absorbance Monitor absorbance at 340 nm in a spectrophotometer Incubate_37C->Monitor_Absorbance Plot_Data Plot absorbance vs. time Monitor_Absorbance->Plot_Data Determine_Inhibition Determine inhibition of polymerization Plot_Data->Determine_Inhibition End End Determine_Inhibition->End

Caption: Workflow for the in vitro tubulin polymerization assay.

  • Reagent Preparation: Reconstitute lyophilized tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP) on ice.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and various concentrations of this compound or a vehicle control.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Ornithine Decarboxylase (ODC) and S-adenosylmethionine Decarboxylase (SAMDC) Activity Assays

These assays measure the enzymatic activity of ODC and SAMDC, key enzymes in polyamine biosynthesis. A common method involves the quantification of ¹⁴CO₂ released from radiolabeled substrates.

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with this compound or a vehicle control.

  • Reaction Mixture: In a sealed reaction vessel, combine the cell lysate with a reaction buffer containing the respective radiolabeled substrate ([¹⁴C]-ornithine for ODC or S-adenosyl-[carboxyl-¹⁴C]methionine for SAMDC) and necessary cofactors.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Trapping of ¹⁴CO₂: Stop the reaction and trap the released ¹⁴CO₂ using a suitable agent (e.g., a filter paper soaked in a scintillation cocktail).

  • Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

  • Data Analysis: The enzyme activity is proportional to the amount of ¹⁴CO₂ released. The inhibitory effect of this compound is determined by comparing the activity in treated samples to the control.

References

comparing the safety profiles of resveratrol and cis-Trismethoxy resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers and drug development professionals.

The therapeutic potential of resveratrol (B1683913), a naturally occurring polyphenol, has been extensively investigated. However, its clinical utility is often hampered by poor bioavailability. This has led to the exploration of resveratrol analogs, such as cis-trimethoxy resveratrol, which exhibits enhanced pharmacokinetic properties. While efficacy is a primary consideration, a thorough understanding of the safety profiles of these compounds is paramount for their potential translation into therapeutic agents. This guide provides a comparative overview of the available safety and toxicological data for resveratrol and cis-trimethoxy resveratrol, highlighting key differences and current knowledge gaps.

Quantitative Toxicity Data

ParameterResveratrolcis-Trimethoxy ResveratrolSource
LD50 (Oral) >2,000 mg/kg (rats)Data not available[1][2]
>5,000 mg/kg (mice)
No-Observed-Adverse-Effect Level (NOAEL) 200-750 mg/kg/day (rats, 90-day studies)Data not available[1][3]
600 mg/kg/day (dogs, 90-day study)[3][4]
In Vitro Cytotoxicity (IC50) Cell type dependent, generally in the µM range for cancer cell lines.Potent anti-mitotic agent, inhibits tubulin polymerization with an IC50 of 4 µM. 100-fold more active than resveratrol at inhibiting the growth of human colon cancer Caco-2 cells.[5]

Safety Profiles: A Detailed Comparison

Resveratrol

The safety of resveratrol has been evaluated in numerous preclinical and clinical studies.

Preclinical Safety: In animal models, resveratrol is generally considered to have low toxicity when administered orally.[4] Acute toxicity studies in rodents have established a high LD50, indicating a wide safety margin.[1][2] Sub-chronic toxicity studies in rats and dogs have identified high doses (≥1000 mg/kg/day) to be associated with adverse effects such as nephrotoxicity and decreased body weight.[3]

Clinical Safety: In humans, resveratrol is generally well-tolerated at doses up to 5 g/day , although gastrointestinal side effects like nausea, vomiting, and diarrhea have been reported at higher doses (≥2.5 g/day ).[6] Some studies have raised concerns about potential interactions with other medications due to its inhibitory effects on cytochrome P450 enzymes.[7] It may also have antiplatelet effects, warranting caution in individuals with bleeding disorders or those undergoing surgery.

cis-Trimethoxy Resveratrol

The safety profile of cis-trimethoxy resveratrol is less well-characterized, with most of the available data coming from in vitro studies focused on its anticancer properties.

Preclinical Safety: Specific in vivo toxicology studies determining the LD50 or NOAEL for cis-trimethoxy resveratrol are not widely published. However, its mechanism of action provides some insight into its potential toxicity. As a potent inhibitor of tubulin polymerization, it disrupts microtubule function, a mechanism shared by some cytotoxic chemotherapy drugs.[5] This suggests a potential for toxicity, particularly in rapidly dividing cells.

In vitro studies have shown that cis-trimethoxy resveratrol and its trans-isomer can induce apoptosis in both cancerous and non-cancerous cell lines, with the cis-isomer exhibiting greater potency.[8] This lack of selectivity between normal and cancer cells in vitro highlights a potential safety concern that warrants further investigation in in vivo models. Some researchers have suggested that polymethoxylated cis-stilbenoids, as a class, may be too cytotoxic to be considered for chemoprevention.[9]

Experimental Methodologies

In Vitro Cytotoxicity Assay (Example Protocol)

To assess the cytotoxic effects of resveratrol and its analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, Caco-2 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds (resveratrol or cis-trimethoxy resveratrol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The media is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known mechanism of action of cis-trimethoxy resveratrol and a general workflow for evaluating the safety of novel compounds.

experimental_workflow Experimental Workflow for Safety Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_clinical Clinical Trials (Human) a Cytotoxicity Assays (e.g., MTT) d Acute Toxicity (LD50) a->d b Genotoxicity Assays (e.g., Ames test, Micronucleus test) b->d c Mechanism of Action Studies c->d e Sub-chronic Toxicity (NOAEL) d->e g Phase I (Safety, Dosage) e->g f Pharmacokinetics f->g h Phase II (Efficacy, Side Effects) g->h mechanism_of_action Mechanism of Action of cis-Trimethoxy Resveratrol compound cis-Trimethoxy Resveratrol tubulin Tubulin compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

References

Unveiling the Potential of cis-Trismethoxy Resveratrol: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cis-Trismethoxy resveratrol (B1683913) and its alternatives, focusing on the validation of biomarkers for treatment response. We delve into the experimental data and methodologies necessary to evaluate the efficacy of these compounds, with a particular emphasis on their effects on tubulin polymerization and cell cycle progression.

Executive Summary

Cis-Trismethoxy resveratrol, a methylated analog of resveratrol, has emerged as a potent anti-mitotic agent with promising applications in oncology. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide offers a comparative analysis of this compound against other relevant compounds, including its parent molecule, resveratrol, and another well-studied analog, pterostilbene (B91288). By presenting key quantitative data, detailed experimental protocols, and visual representations of signaling pathways, we aim to equip researchers with the necessary tools to effectively validate biomarkers associated with the response to these promising therapeutic agents.

Comparative Analysis of Bioactivity

The following tables summarize the quantitative data on the bioactivity of this compound and its comparators.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Cell Line / Assay ConditionsReference
This compound 4In vitro tubulin polymerization assay[1]
Colchicine1.84 - 12.38Various cancer cell lines[2]
PterostilbeneNot available-

Table 2: Induction of Cell Cycle Arrest

CompoundCell LineConcentration (µM)% of Cells in G2/M Phase% of Cells in S Phase% of Cells in G0/G1 PhaseReference
This compound Caco-2 (colon cancer)0.3Growth arrest at G2/MNot specifiedNot specified[3]
PterostilbeneHT-29 (colon cancer)10, 40, 60DecreasedNot specifiedIncreased[4]
PterostilbeneHCC1806 (breast cancer)Combination with resveratrolIncreasedNot specifiedNot specified[5]
PterostilbeneMDA-MB-157 (breast cancer)Combination with resveratrolNot specifiedIncreasedNot specified[5]
PterostilbeneC32 (amelanotic melanoma)20, 40, 60DecreasedIncreasedDecreased[6]
PterostilbeneJurkat & Hut-78 (T-cell leukemia/lymphoma)5, 10, 20Not specifiedIncreasedNot specified[7]
Paclitaxel (B517696)MDA-MB-435s (breast cancer)Not specifiedIncreasedDecreasedNot specified[8][9]

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PterostilbeneHT-29 (colon cancer)22.4[1]
ResveratrolHT-29 (colon cancer)43.8[1]
PterostilbeneHCT-116 (colon cancer)47.1[10]
ResveratrolHCT-116 (colon cancer)>100[10]
PterostilbeneHeLa (cervical cancer)108.7[10]
PterostilbeneCaSki (cervical cancer)44.45[10]
PterostilbeneSiHa (cervical cancer)91.15[10]
PterostilbeneMCF-7 (breast cancer)65[10]
PterostilbeneCAL27 (cisplatin-resistant oral cancer)98.29[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies for biomarker validation, we provide the following diagrams created using the DOT language.

Signaling Pathway of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Mechanism of this compound-induced G2/M arrest.

Experimental Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified Tubulin Purified Tubulin Incubation at 37°C Incubation at 37°C Purified Tubulin->Incubation at 37°C Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation at 37°C GTP GTP GTP->Incubation at 37°C Spectrophotometer/Fluorometer Reading Spectrophotometer/Fluorometer Reading Incubation at 37°C->Spectrophotometer/Fluorometer Reading Polymerization Curve Polymerization Curve Spectrophotometer/Fluorometer Reading->Polymerization Curve IC50 Calculation IC50 Calculation Polymerization Curve->IC50 Calculation

Caption: Workflow for in vitro tubulin polymerization assay.

Workflow for Cell Cycle Analysis Cancer Cell Culture Cancer Cell Culture Treatment with Compound Treatment with Compound Cancer Cell Culture->Treatment with Compound Cell Harvesting Cell Harvesting Treatment with Compound->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation Propidium Iodide Staining Propidium Iodide Staining Fixation->Propidium Iodide Staining Flow Cytometry Flow Cytometry Propidium Iodide Staining->Flow Cytometry Cell Cycle Phase Quantification Cell Cycle Phase Quantification Flow Cytometry->Cell Cycle Phase Quantification

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol provides a method to quantify the inhibitory effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Polymerization buffer (General tubulin buffer with 1 mM GTP and 10% glycerol)

  • Test compound (this compound or alternative) dissolved in DMSO

  • 96-well microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • On ice, add the diluted compound solutions to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Reconstitute lyophilized tubulin with cold polymerization buffer to a final concentration of 3-5 mg/mL.

  • To initiate the reaction, add the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

  • Plot absorbance versus time to generate polymerization curves for each compound concentration.

  • Determine the maximum rate of polymerization (Vmax) and the plateau of the polymerization curve.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound or alternative)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in culture plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

Data Analysis:

  • Use appropriate software (e.g., FlowJo) to analyze the flow cytometry data.

  • Gate the cell population to exclude debris and doublets.

  • Generate a histogram of DNA content (PI fluorescence).

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content.

  • Compare the cell cycle distribution of treated cells to that of the control cells.

Conclusion

The validation of biomarkers is a critical step in the development of targeted cancer therapies. This guide provides a framework for the comparative evaluation of this compound and its alternatives. The presented data and protocols highlight the importance of assessing key biomarkers such as tubulin polymerization and cell cycle arrest to determine the efficacy of these compounds. The superior bioavailability and potent anti-cancer effects of pterostilbene suggest it as a strong comparator in these validation studies.[1][11] By utilizing the methodologies and comparative data outlined herein, researchers can advance the understanding and application of these promising anti-mitotic agents in cancer treatment.

References

A Head-to-Head Comparison of cis-Trismethoxy Resveratrol and Combretastatin A-4: Potent Tubulin-Targeting Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent tubulin-destabilizing agents, cis-Trismethoxy resveratrol (B1683913) and Combretastatin (B1194345) A-4 (CA-4). While no direct head-to-head studies comparing these two molecules in the same experimental settings have been identified in the public domain, this document synthesizes available data to offer a comparative overview of their mechanisms of action, cytotoxic activities, and effects on cellular processes.

Introduction

Both cis-Trismethoxy resveratrol, a methylated derivative of the naturally occurring stilbenoid resveratrol, and Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, are potent inhibitors of tubulin polymerization.[1][2] They exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[2][3] CA-4 is a well-established vascular-disrupting agent (VDA), with its water-soluble prodrug, Combretastatin A-4 Phosphate (B84403) (CA-4P), having undergone clinical trials.[4][5] this compound has demonstrated significant antimitotic activity and improved pharmacokinetic properties compared to its parent compound, resveratrol.[6]

Comparative Data

The following tables summarize the available quantitative data for this compound and Combretastatin A-4 from various studies. It is crucial to note that these values were not obtained from a single, direct comparative study and thus, experimental conditions may vary.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 ValueReference
This compound A-549Non-small cell lung cancerNot explicitly stated, but potent[1]
HT-29Colon cancerNot explicitly stated, but potent[1]
MCF-7Breast cancerNot explicitly stated, but potent[1]
Caco-2Colon cancer0.3 µM (for 80% growth inhibition)[6]
F10Metastatic mouse melanoma~7.5 µM (estimated from 71% inhibition at 10 µM)[3]
Combretastatin A-4 A-549Non-small cell lung cancer1.8 ± 0.6 µM (for analogue XN0502)[7]
HT-29Colon cancerNanomolar range (for triazole analogues)[8]
JARChoriocarcinoma~20 µM[9]
HeLaCervical cancer~10 µM[9]
HTR-8/SVneoNormal trophoblast> 200 µM[9]

Table 2: Effects on Tubulin Polymerization and Cell Cycle

FeatureThis compoundCombretastatin A-4
Tubulin Polymerization Inhibition (IC50) 4 µMPotent inhibitor, specific IC50 varies with assay conditions
Cell Cycle Arrest G2/M phaseG2/M phase

Mechanism of Action and Signaling Pathways

Both compounds share a primary mechanism of action: the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis. However, CA-4 is particularly well-characterized for its effects on tumor vasculature.

Combretastatin A-4 Signaling:

Combretastatin A-4, particularly its prodrug CA-4P, acts as a potent vascular-disrupting agent.[4] It selectively targets endothelial cells, leading to a rapid collapse of tumor neovasculature.[4] This is achieved through the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining endothelial cell-cell junctions and vessel stability.[4] Disruption of this pathway increases endothelial permeability and inhibits endothelial cell migration and capillary tube formation.[4]

CA4_Signaling CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchiche Binding Site) CA4->Tubulin Binds to VE_Cadherin VE-Cadherin CA4->VE_Cadherin Disrupts Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Beta_Catenin β-Catenin VE_Cadherin->Beta_Catenin Endothelial_Permeability Increased Endothelial Permeability VE_Cadherin->Endothelial_Permeability Akt Akt Beta_Catenin->Akt Vascular_Collapse Vascular Collapse & Tumor Necrosis Endothelial_Permeability->Vascular_Collapse

While this compound is a potent antimitotic agent, its specific effects on vascular signaling pathways are less characterized compared to CA-4. Its primary described mechanism is the direct inhibition of tubulin polymerization leading to cell cycle arrest.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound or Combretastatin A-4 for the desired duration (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow cluster_plate 96-Well Plate Seed 1. Seed Cells Treat 2. Add Compounds Seed->Treat MTT 3. Add MTT Reagent Treat->MTT Solubilize 4. Solubilize Formazan MTT->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read Analyze 6. Analyze Data (Calculate IC50) Read->Analyze

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.[12][13]

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin (e.g., from porcine brain) in a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.[12][13]

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP (1 mM), a fluorescence reporter (e.g., DAPI), and the test compound at various concentrations.[13]

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.[12]

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence increases as the reporter incorporates into the polymerizing microtubules.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Determine the IC50 for inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at -20°C.[14]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[14][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and Combretastatin A-4 are highly potent antimitotic agents that function through the inhibition of tubulin polymerization. CA-4 is distinguished by its well-documented and potent vascular-disrupting activity, a mechanism that has been a focus of its clinical development. This compound stands out for its significant cytotoxicity and improved pharmacokinetic profile over resveratrol, making it an interesting candidate for further investigation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of cis-Trismethoxy Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like cis-Trismethoxy resveratrol (B1683913) are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides immediate, essential information on the operational and disposal plans for this anti-mitotic agent.

Key Safety and Handling Protocols

cis-Trismethoxy resveratrol is a potent anti-mitotic compound that inhibits tubulin polymerization.[1][2][3] Due to its biological activity, it should be handled with care.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound.

Engineering Controls: To minimize inhalation exposure, it is recommended to handle solid this compound in a chemical fume hood.

General Handling: Avoid direct contact with skin and eyes.[4][5] In case of accidental contact, rinse the affected area thoroughly with water.[6] After handling, wash hands thoroughly.[4][6]

Storage: The compound should be stored in a tightly sealed container at its recommended temperature, typically -20°C, in a dry and well-ventilated area.[4][7]

Step-by-Step Disposal Procedures

Disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations for chemical waste.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, such as weighing boats, contaminated gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, often prepared in solvents like ethanol, DMSO, or dimethylformamide, must be collected in a separate, properly labeled container for hazardous liquid waste.[2][4][7] Do not mix with aqueous waste streams unless explicitly permitted by your institution's safety protocols.

  • Sharps: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any solvents present.

  • Waste containers should be kept securely closed and stored in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department.

3. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For small spills of solid material, carefully sweep up the powder to avoid creating dust and place it in the designated solid hazardous waste container.[6] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the appropriate hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS for assistance.

Disposal Process Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Identify Waste Type cluster_1 Select Appropriate Container start Waste Generated solid Solid start->solid liquid Liquid start->liquid sharps Sharps start->sharps solid_container Labeled Solid Hazardous Waste solid->solid_container liquid_container Labeled Liquid Hazardous Waste liquid->liquid_container sharps_container Sharps Container sharps->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store pickup Arrange for EHS Pickup store->pickup end Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.